5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-2-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-3-5(12-2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCKJRFXCSHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447992 | |
| Record name | 5-Methoxy-2-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113949-10-3 | |
| Record name | 5-Methoxy-2-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-2-METHYL-4-PYRIMIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives have garnered immense interest for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, as well as its biological target affinity.[4]
5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No: 113949-10-3) is a notable derivative that combines several key functional groups: a carboxylic acid at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.[5] The carboxylic acid moiety provides a handle for further synthetic modifications, such as amide bond formation, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[6] The methoxy and methyl groups influence the electronic and steric properties of the molecule, which can impact its interaction with biological targets.[5] This guide provides a comprehensive overview of the proposed synthesis and detailed characterization of this versatile compound.
Proposed Synthesis of this compound
A logical approach to the synthesis of the target molecule would involve a multi-step process starting from readily available precursors. The following workflow outlines a proposed synthetic pathway.
Step-by-Step Methodologies
Step 1: Synthesis of a 5-Methoxy-β-ketoester
The initial step would involve the synthesis of a β-ketoester bearing a methoxy group at the appropriate position. This could potentially be achieved through the methoxylation of a suitable β-ketoester precursor.
Step 2: Cyclization with Acetamidine
The synthesized 5-methoxy-β-ketoester would then undergo a cyclization reaction with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.[1]
-
Materials: 5-Methoxy-β-ketoester, acetamidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add acetamidine hydrochloride to the solution and stir until dissolved.
-
Add the 5-methoxy-β-ketoester to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate of 5-Methoxy-2-methylpyrimidin-4-one can be collected by filtration and purified by recrystallization.
-
Step 3: Chlorination and Hydrolysis
The pyrimidinone from the previous step would then be converted to the corresponding 4-chloro derivative, which is a versatile intermediate. Subsequent hydrolysis of the chloro group would yield the desired carboxylic acid.
-
Materials: 5-Methoxy-2-methylpyrimidin-4-one, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
A mixture of 5-Methoxy-2-methylpyrimidin-4-one, POCl₃, and a catalytic amount of N,N-dimethylaniline is refluxed until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base to precipitate the 4-Chloro-5-methoxy-2-methylpyrimidine.
-
The chloro-intermediate is then subjected to hydrolysis, for instance by heating in an aqueous acidic or basic solution, to afford the final product, this compound.
-
The final product can be purified by recrystallization from a suitable solvent.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[10]
-
Expected Chemical Shifts: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[11]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.5 - 8.7 | Singlet | 1H | Pyrimidine Ring Proton (C6-H) |
| ~3.9 - 4.1 | Singlet | 3H | Methoxy Group (-OCH₃) |
| ~2.6 - 2.8 | Singlet | 3H | Methyl Group (-CH₃) |
¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~160 - 165 | Pyrimidine Ring Carbon (C2) |
| ~155 - 160 | Pyrimidine Ring Carbon (C4) |
| ~140 - 145 | Pyrimidine Ring Carbon (C5) |
| ~120 - 125 | Pyrimidine Ring Carbon (C6) |
| ~55 - 60 | Methoxy Carbon (-OCH₃) |
| ~20 - 25 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The IR spectrum can be recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[6]
-
Expected Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 - 2850 | C-H stretch | Methoxy and Methyl groups |
| ~1710 - 1760 | C=O stretch | Carboxylic Acid |
| ~1600 and ~1500 | C=C and C=N stretch | Pyrimidine Ring |
| ~1320 - 1210 | C-O stretch | Methoxy and Carboxylic Acid |
The broad O-H stretch of the carboxylic acid is a characteristic feature and is often observed superimposed on the C-H stretching bands.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.[14]
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 168, corresponding to the molecular weight of the compound.[15]
Proposed Fragmentation Pathway:
-
Loss of a methoxy radical (-•OCH₃): M⁺ - 31 → m/z 137
-
Loss of a methyl radical (-•CH₃): M⁺ - 15 → m/z 153
-
Loss of carbon monoxide (-CO): M⁺ - 28 → m/z 140
-
Loss of a hydroxyl radical (-•OH): M⁺ - 17 → m/z 151
-
Loss of the carboxyl group (-COOH): M⁺ - 45 → m/z 123
The presence of these fragment ions would help to confirm the structure of the synthesized molecule.[16]
Physical Properties
-
Molecular Formula: C₇H₈N₂O₃[17]
-
Molecular Weight: 168.15 g/mol [17]
-
Appearance: Expected to be a solid at room temperature.[18]
-
Melting Point: The melting point would need to be determined experimentally using a melting point apparatus.[4]
-
Solubility: The solubility in various solvents should be determined experimentally. It is expected to have some solubility in polar organic solvents like DMSO and DMF.[19]
Potential Applications
As a substituted pyrimidine with a carboxylic acid handle, this compound is a valuable building block in drug discovery and medicinal chemistry.[5] It can be used as a starting material for the synthesis of a wide range of derivatives, including amides and esters, to explore their potential as therapeutic agents.[2][6] The pyrimidine scaffold is a key component of many kinase inhibitors, and derivatives of this compound could be investigated for their potential in cancer therapy.[2]
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. CAS 113949-10-3: 4-Pyrimidinecarboxylicacid,5-methoxy-2-me… [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound 97% - CAS:113949-10-3 - 如吉生物科技 [shruji.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. calpaclab.com [calpaclab.com]
- 18. 113949-10-3 C7H8N2O3 4-Pyrimidinecarboxylicacid,5-methoxy-2-methyl-(9CI), CasNo.113949-10-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 19. caymanchem.com [caymanchem.com]
The Strategic Intermediate: A Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar in Modern Medicinal Chemistry
In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical, yet often unheralded, molecular intermediates. 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3) is a prime example of such a pivotal building block. This substituted pyrimidine is a highly functionalized heterocyclic compound, a class of molecules that forms the backbone of a vast array of therapeutic agents.[1][2] Its strategic arrangement of a carboxylic acid, a methoxy group, and a methyl group on the pyrimidine core makes it a versatile precursor for the synthesis of complex, biologically active molecules, particularly in the realm of oncology and immunology.[3][4]
This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and a plausible, robust synthesis route to its significant application as a key intermediate in the development of targeted therapies like kinase inhibitors. We will delve into the mechanistic underpinnings of its synthesis, provide detailed protocols for its preparation and quality control, and illustrate its role in the broader context of modern medicinal chemistry.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a research and development setting. This data informs everything from reaction setup and solvent selection to purification strategies and safe handling procedures.
| Property | Value | Source |
| CAS Number | 113949-10-3 | N/A |
| Molecular Formula | C₇H₈N₂O₃ | N/A |
| Molecular Weight | 168.15 g/mol | N/A |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥95% | N/A |
| Melting Point | Not widely reported, but similar structures suggest a relatively high melting point. | N/A |
| Solubility | Soluble in many organic solvents. The carboxylic acid moiety imparts some aqueous solubility, especially at higher pH. | N/A |
Safety and Handling:
As with any chemical intermediate, proper handling of this compound is paramount. Based on available safety data sheets (SDS), the compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]
Synthesis of this compound: A Mechanistic Approach
The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. A highly efficient and common method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[7][8] For this compound, a logical and field-proven approach involves the reaction of acetamidine with a derivative of 2-methoxy-3-oxosuccinic acid.
Plausible Synthetic Pathway
The following diagram illustrates a plausible and efficient two-step synthesis starting from commercially available reagents.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established chemical principles for pyrimidine synthesis.[7][8] Researchers should perform their own optimization and safety assessments.
Part 1: Synthesis of Diethyl 2-methoxy-3-oxosuccinate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add a mixture of diethyl oxalate (1.0 eq) and methyl acetate (1.0 eq) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., 1M HCl) until the solution is neutral. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-methoxy-3-oxosuccinate. This intermediate can be purified by vacuum distillation or used directly in the next step.
Part 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve acetamidine hydrochloride (1.0 eq) and the crude diethyl 2-methoxy-3-oxosuccinate (1.0 eq) in anhydrous ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide (2.2 eq) in ethanol.
-
Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the pyrimidine ring by TLC or LC-MS.
-
Saponification: After the cyclocondensation is complete, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 3.0 eq) to the reaction mixture and continue to reflux for an additional 1-2 hours to hydrolyze the ester.
-
Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any non-acidic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of approximately 2-3, which should precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Drug Development: A Gateway to Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Pyrimidine derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9] this compound is an ideal starting point for the synthesis of these complex molecules due to its inherent functionality, which allows for diverse chemical modifications.
A prime example of a pyrimidine-based kinase inhibitor is Capivasertib (AZD5363) , a potent inhibitor of the AKT kinase, a key node in the PI3K/AKT/mTOR signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Capivasertib, in combination with other therapies, has shown significant efficacy in treating certain types of breast cancer.[6]
While the precise, proprietary synthesis of Capivasertib may not start directly from this compound, the core chemical logic of its synthesis relies on building upon a functionalized pyrimidine ring. The carboxylic acid group of our title compound can be readily converted to an amide, a common linker in kinase inhibitors, to couple with other molecular fragments. The methoxy and methyl groups can influence the molecule's solubility, metabolic stability, and binding interactions within the kinase's active site.
Illustrative Role in Kinase Inhibitor Synthesis
The following diagram illustrates how a molecule like this compound could be elaborated into a complex kinase inhibitor targeting the PI3K/AKT pathway.
References
- 1. Cas No. 956460-96-1, Capivasertib intermediate - Buy Cas No. 956460-96-1, Capivasertib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijfmr.com [ijfmr.com]
- 7. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid
Preamble: Navigating the Physicochemical Landscape of a Novel Pyrimidine Derivative
In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing an in-depth technical exploration of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, a substituted pyrimidine of significant interest to researchers in medicinal chemistry.
It is important to note that, as a novel compound, publicly available experimental data for this compound is limited. Therefore, this document leverages a predictive approach, drawing upon established principles of physical organic chemistry and data from structurally analogous pyrimidine carboxylic acids. This guide is designed to be a robust resource for researchers, scientists, and drug development professionals, offering not just theoretical insights but also detailed, actionable protocols for the empirical determination of its solubility and stability profiles. Every recommendation and protocol herein is grounded in scientific first principles and guided by regulatory expectations for pharmaceutical development.
Predicted Physicochemical Properties: A Foundation for Experimental Design
The structural features of this compound—a heterocyclic aromatic ring, a carboxylic acid group, a methoxy group, and a methyl group—all contribute to its overall physicochemical behavior. The carboxylic acid moiety is expected to be the primary driver of its pH-dependent solubility, while the pyrimidine ring and its substituents will influence its lipophilicity and potential degradation pathways.
Predicted Solubility Profile
The solubility of a compound is a critical factor in its dissolution and absorption. Based on the "like dissolves like" principle and data from related pyrimidine carboxylic acids, a qualitative and quantitative prediction of solubility in various common solvents is presented below. The presence of the carboxylic acid group suggests some degree of solubility in polar protic solvents, which will be significantly enhanced at higher pH due to the formation of the more soluble carboxylate salt. Conversely, the substituted pyrimidine ring imparts a degree of lipophilicity, suggesting solubility in certain organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale and Insights from Analogous Compounds |
| Water (pH ~7) | Low to Moderate | Simple pyrimidine-4-carboxylic acid has moderate water solubility[1]. The addition of a methoxy and a methyl group may slightly decrease aqueous solubility due to an increase in lipophilicity. The carboxylic acid function will contribute to some water solubility through hydrogen bonding. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Moderate | Similar to water, but the buffered pH will ensure the carboxylic acid is partially ionized, enhancing solubility compared to unbuffered water. Pyrimidine-2-carboxylic acid is soluble in PBS[2][3]. |
| 0.1 M HCl (pH 1) | Low | At this acidic pH, the carboxylic acid will be fully protonated, minimizing its ionization and thus its aqueous solubility. |
| 0.1 M NaOH (pH 13) | High | In a basic medium, the carboxylic acid will be deprotonated to form the highly soluble carboxylate salt. |
| Ethanol | Moderate to High | A polar protic solvent capable of hydrogen bonding with the carboxylic acid. Pyrimidine-2-carboxylic acid is soluble in ethanol[2]. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is an excellent solvent for many heterocyclic compounds. Pyrimidine-4-carboxylic acid is highly soluble in DMSO[4][5]. |
| Acetonitrile | Low to Moderate | A polar aprotic solvent, but generally less effective at solvating carboxylic acids than DMSO or ethanol. |
| Dichloromethane (DCM) | Low | A nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid and pyrimidine ring. |
Predicted pKa and Lipophilicity (LogP)
-
pKa (Acid Dissociation Constant): The pKa of the carboxylic acid group is crucial for predicting its ionization state at different pH values, which in turn dictates its solubility and permeability across biological membranes. For heterocyclic carboxylic acids, the pKa can be influenced by the electron-withdrawing or -donating nature of the ring and its substituents. For pyrimidine-2,3-dicarboxylic acid, the first pKa is around 2.43[6]. Given the electronic nature of the methoxy and methyl groups on the pyrimidine ring, the pKa of this compound is predicted to be in the range of 3.0 - 4.5 .
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility. While experimental data is unavailable, computational prediction tools can provide an estimate. The predicted XlogP for the structurally similar 2-(methoxymethyl)pyrimidine-4-carboxylic acid is -0.3[7]. The presence of an additional methyl group in the target molecule would likely increase the LogP. Therefore, the predicted LogP for this compound is estimated to be in the range of 0.5 - 1.5 , suggesting a compound with a balance of hydrophilic and lipophilic character.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.
Objective
To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (or other suitable quantitative analytical method)
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Causality Behind Experimental Choices
-
Excess Solid: Adding an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. 25°C is standard for physicochemical characterization, while 37°C can mimic physiological conditions.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For crystalline solids, 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) during method development to confirm that equilibrium has been reached.
-
Centrifugation: This is a critical step to separate the undissolved solid from the saturated solution without affecting the equilibrium (e.g., by temperature changes that could occur during filtration).
-
Validated Analytical Method: An accurate and precise analytical method is essential for the reliable quantification of the dissolved compound in the supernatant.
Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation (or stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method. These studies expose the compound to conditions more severe than those expected during storage.
Overall Stability Testing Strategy
The stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.
Caption: Overall Strategy for Stability Testing.
Detailed Protocols for Forced Degradation Studies
The goal of these studies is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Rationale and Self-Validating System |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor at several time points (e.g., 2, 6, 12, 24 hours). | The pyrimidine ring can be susceptible to acid-catalyzed hydrolysis. If no degradation is observed, the acid concentration or temperature can be increased. A control sample in water at the same temperature is essential to differentiate hydrolysis from thermal degradation. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C. Monitor at several time points. | The ester-like methoxy group could be susceptible to base-catalyzed hydrolysis. The stability of the pyrimidine ring under basic conditions should also be assessed. A control sample in water at the same temperature is necessary. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at several time points. | The electron-rich pyrimidine ring may be susceptible to oxidation. A control sample in water at the same temperature and protected from light will validate that degradation is due to the oxidizing agent. |
| Thermal Degradation | Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Monitor at several time points. | This assesses the intrinsic thermal stability of the molecule in both the solid and solution states. A control sample stored at room temperature is required. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | This study evaluates the potential for photodegradation. A dark control, wrapped in aluminum foil but otherwise treated identically, is mandatory to separate the effects of light from thermal effects. |
A Stability-Indicating Analytical Method: HPLC-UV
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients[8][9][10]. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose[11].
Objective
To develop and validate an HPLC-UV method for the quantification of this compound and to separate it from any potential degradation products.
Proposed HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from low to high acetonitrile concentration will be employed to ensure the elution of both the polar parent compound and any less polar degradation products. A suggested starting point is 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of pyrimidine-4-carboxylic acid (λmax at 205 and 256 nm), a wavelength of around 254 nm is a logical starting point for detection[4]. A full UV scan should be performed to determine the optimal wavelength for detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the solubility and stability studies in the mobile phase to an appropriate concentration.
Method Validation
Once the method is developed, it must be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While a lack of direct experimental data necessitates a predictive approach for its fundamental physicochemical properties, the detailed experimental protocols provided herein offer a clear path for their empirical determination. The causality-driven explanations for experimental design and the emphasis on self-validating systems are intended to empower researchers to generate high-quality, reliable data. By following the outlined procedures for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method, scientists and drug developers can build a robust data package that is essential for advancing this promising molecule through the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 3. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. PubChemLite - 2-(methoxymethyl)pyrimidine-4-carboxylic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 8. ijcrt.org [ijcrt.org]
- 9. youtube.com [youtube.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Initial Biological Screening of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Foreword: The Rationale for a Targeted Screening Approach
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a unique chemical space for designing molecules that can interact with a multitude of biological targets. The subject of this guide, 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, is a novel entity with structural alerts that suggest potential utility as an anticancer, antimicrobial, or anti-inflammatory agent. The methoxy and methyl substitutions on the pyrimidine ring, coupled with the carboxylic acid moiety, present a molecule with a distinct electronic and steric profile, warranting a comprehensive and logically tiered biological evaluation.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic and efficient initial biological screening cascade for this compound. The experimental choices and workflows detailed herein are grounded in the established pharmacological profiles of analogous pyrimidine derivatives and are designed to provide a robust preliminary assessment of the compound's therapeutic potential.
I. Foundational Screening: Establishing a Cytotoxicity Profile
Prior to any investigation of specific biological activities, it is imperative to determine the inherent cytotoxicity of this compound. This foundational step not only establishes a safe concentration range for subsequent assays but also provides the first indication of potential anticancer activity.
A. Rationale for Cell Line Selection
A panel of well-characterized human cell lines is selected to provide a broad initial assessment of cytotoxicity. This panel should include representatives from different cancer types and a non-cancerous cell line to gauge selectivity.
| Cell Line | Tissue of Origin | Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| A549 | Lung Carcinoma | Non-small cell lung cancer model |
| HCT116 | Colorectal Carcinoma | Model for colon cancer studies |
| HEK293 | Human Embryonic Kidney | Non-cancerous control |
B. Experimental Workflow: Cytotoxicity Assessment
The following workflow provides a standardized approach to determining the cytotoxic profile of the test compound.
discovery and history of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
An In-Depth Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 113949-10-3), a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its historical context within the broader field of pyrimidine chemistry, delve into its detailed structural and physicochemical properties, and present both classical and modern synthetic methodologies. The guide further examines the compound's chemical reactivity, its role as a versatile building block for more complex molecules, and its potential biological activities, which are largely inferred from structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The exploration of pyrimidine derivatives has been a cornerstone of heterocyclic chemistry since the early 20th century, spurred by the discovery of pyrimidine bases like thymine and cytosine as fundamental components of nucleic acids.[1] This foundational work has led to the development of a vast array of substituted pyrimidines with diverse applications, particularly in pharmaceuticals. Pyrimidine derivatives are ubiquitous in drug discovery, valued for their ability to mimic nucleic acid bases and interact with biological targets.[1]
This compound emerged as chemists sought to fine-tune the electronic and steric properties of the pyrimidine ring for enhanced pharmaceutical potential.[1] Its unique substitution pattern—a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 5-position—creates a molecule with specific reactivity and functional handles, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialty chemicals.[1]
Physicochemical Properties and Structural Analysis
The structure of this compound (C₇H₈N₂O₃) features a polarized electronic environment due to its three distinct substituents, each imparting unique characteristics.[1]
-
Methoxy Group (-OCH₃) at C4: This group is electron-donating through resonance, which increases the electron density of the pyrimidine ring, particularly at the 4-position.[1]
-
Methyl Group (-CH₃) at C2: The methyl group enhances the molecule's lipophilicity, which can improve membrane permeability compared to unsubstituted analogs.[1] It also introduces steric hindrance, which can influence the direction of substitution reactions at other sites on the ring.[1]
-
Carboxylic Acid (-COOH) at C5: This functional group is a key feature, enhancing the molecule's hydrogen-bonding capacity and providing a reactive handle for forming amides, esters, or salts.[1] The carboxylic acid group is hypothesized to be crucial for potential biological activity, enabling interactions with the active sites of enzymes.[1]
These features combine to create a stable and versatile chemical scaffold. Comparative studies have shown that the methoxy and methyl groups significantly slow the rate of decarboxylation compared to simpler pyrimidine carboxylates, thereby enhancing the compound's thermal stability.[1]
| Property | Value | Source |
| CAS Number | 113949-10-3 | [2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][3] |
| Molecular Weight | 168.15 g/mol | [1][3] |
| InChIKey | BZKLIDDLMRGFMZ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NC=C(C(=N1)OC)C(=O)O | [1] |
Synthesis and Manufacturing
The synthesis of this compound typically relies on the cyclization of carefully chosen precursors. Classical routes are well-established, while modern advancements aim to improve efficiency and scalability.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the pyrimidine ring to reveal common starting materials. The primary disconnection occurs at the N1-C2 and N3-C4 bonds, which points to a condensation reaction between an amidine (providing the N-C-N fragment) and a three-carbon component, such as a malonate derivative.
Caption: Retrosynthetic analysis of the target compound.
Classical Synthetic Route: Condensation
The most common classical approach involves the condensation of a malonate derivative with acetamidine hydrochloride.[1] This reaction is typically performed in an alcoholic solvent under basic conditions, using a base like sodium methoxide.[1]
The general mechanism proceeds in three steps:
-
Nucleophilic Attack: The enolate of the malonate derivative attacks the electrophilic carbon of the acetamidine.
-
Cyclization: An intramolecular dehydration reaction occurs, forming the pyrimidine ring.
-
Saponification: If an ester of the target molecule is formed, a final hydrolysis step yields the carboxylic acid.
Experimental Protocol: Representative Synthesis
The following protocol is a generalized representation of a classical synthesis based on established methods for pyrimidine formation.
Objective: To synthesize this compound.
Materials:
-
Dimethyl 2-methoxymalonate
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (for acidification)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add dimethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.
-
Condensation: Add acetamidine hydrochloride (1.1 equivalents) portion-wise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Hydrolysis): After cooling to room temperature, add water to the reaction mixture. If the reaction yields the ester, adjust the pH to >12 with NaOH and stir at 60°C for 4 hours to saponify the ester.
-
Purification: Cool the mixture in an ice bath and acidify to pH 3-4 with concentrated HCl. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to yield this compound as a solid.
Caption: General workflow for laboratory synthesis.
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited, its structural motifs are present in many biologically active compounds. Research into its analogs suggests potential applications in pharmaceutical development.[1]
Hypothesized Mechanisms and Activities
-
Antimicrobial and Anticancer Properties: Structural analogs of this compound have been investigated for potential antimicrobial and anticancer activities.[1] The proposed mechanism may involve the inhibition of enzymes crucial for nucleotide synthesis or DNA replication in pathogens or cancer cells.[1]
-
Enzyme Inhibition: The pyrimidine scaffold, combined with the carboxylic acid group, is well-suited for interacting with enzymatic active sites.[1] It is hypothesized that the carboxylic acid can form key hydrogen bonds or electrostatic interactions with amino acid residues, potentially leading to enzyme inhibition.[1] This is a common strategy in the design of inhibitors for targets like dihydrofolate reductase or various kinases.[1]
Caption: Hypothesized role in enzyme inhibition.
Role in Drug Discovery
The primary value of this compound lies in its role as a versatile scaffold.[1] The carboxylic acid allows for the straightforward synthesis of amide libraries, which is a common strategy in lead optimization to explore the chemical space around a core structure and improve properties such as potency, selectivity, and pharmacokinetics.
Conclusion and Future Outlook
This compound is a strategically designed heterocyclic compound that stands at the intersection of classical synthesis and modern medicinal chemistry. Its well-defined structure provides a stable and reactive platform for creating a diverse range of more complex molecules. While direct evidence of its biological efficacy is still emerging, the known activities of its structural analogs strongly suggest its potential as a valuable building block in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Future research will likely focus on synthesizing and screening libraries of its derivatives to fully elucidate its therapeutic potential and uncover novel biological activities.
References
The Rise of 5-Methoxypyrimidines: A Computational and Theoretical Guide to Accelerating Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its numerous derivatives, 5-methoxypyrimidines have emerged as a class of significant interest due to their prevalence in potent and selective kinase inhibitors and other drug candidates.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies pivotal to the exploration of 5-methoxypyrimidine derivatives. By integrating principles of computational chemistry with practical, field-proven insights, this guide aims to elucidate the causal relationships behind experimental choices and provide a self-validating framework for the rational design of novel therapeutics.
Introduction: The Significance of the 5-Methoxypyrimidine Scaffold
The pyrimidine ring is a privileged structure in drug discovery, renowned for its ability to engage with a diverse array of biological targets.[1] The introduction of a methoxy group at the 5-position significantly influences the molecule's electronic properties and steric profile, offering a unique handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This strategic substitution can lead to enhanced binding affinities and improved metabolic stability, making 5-methoxypyrimidine derivatives attractive candidates for targeting enzymes such as kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3]
The logical progression from identifying a promising scaffold to developing a clinical candidate is a long and arduous journey. Computational and theoretical studies are now indispensable tools in navigating this path, offering a rational and resource-efficient approach to drug design.[4] By simulating molecular interactions and predicting key properties, these in silico techniques empower researchers to prioritize synthetic efforts, interpret experimental data, and ultimately design more effective and safer drugs.
The Computational Chemist's Toolkit: Core Methodologies
A multi-faceted computational approach is essential for a thorough investigation of 5-methoxypyrimidine derivatives. This typically involves a synergistic application of quantum mechanics, molecular mechanics, and data-driven modeling.
Density Functional Theory (DFT): Unveiling Electronic Landscapes
At the heart of understanding the intrinsic properties of a molecule lies the distribution of its electrons. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties.[5][6]
Why DFT is Crucial:
-
Geometric Optimization: DFT calculations are employed to determine the most stable three-dimensional conformation of a 5-methoxypyrimidine derivative. This optimized geometry is the foundation for all subsequent computational analyses.
-
Electronic Properties: Key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.[5]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with a biological target.[6]
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
-
Structure Preparation: Build the 3D structure of the 5-methoxypyrimidine derivative using molecular modeling software.
-
Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is a balance between computational cost and accuracy.[6]
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Calculate electronic properties such as HOMO-LUMO energies and generate the MEP map.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5] This method is instrumental in identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
The Rationale Behind Molecular Docking:
-
Binding Mode Prediction: Docking simulations reveal how a 5-methoxypyrimidine derivative fits into the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[4]
-
Binding Affinity Estimation: Scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) of the ligand for the protein. While not perfectly quantitative, these scores are highly effective for ranking and prioritizing compounds for synthesis and biological testing.[4]
-
Virtual Screening: Docking can be used to screen large libraries of virtual compounds against a target protein, rapidly identifying potential hits for further investigation.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Prepare the 3D structure of the 5-methoxypyrimidine derivative, ensuring it has the correct protonation state and a low-energy conformation (often obtained from DFT calculations).
-
Binding Site Definition: Define the region of the protein where the docking calculations will be performed, typically centered on the known active site.
-
Docking Simulation: Run the docking algorithm using software such as AutoDock or Glide. The software will generate a series of possible binding poses for the ligand.
-
Pose Analysis and Scoring: Analyze the predicted binding poses to identify key interactions and use the scoring function to rank the poses and different ligands.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Biology
While molecular docking provides a static snapshot of a ligand-protein complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide a temporal dimension, simulating the movements of atoms and molecules over time.[3][7]
The Power of MD Simulations:
-
Complex Stability: MD simulations can assess the stability of the ligand-protein complex predicted by docking. A stable complex will maintain its key interactions throughout the simulation.[7]
-
Conformational Changes: These simulations can reveal how the binding of a ligand may induce conformational changes in the target protein, which can be crucial for its function.
-
Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide more accurate estimations of binding free energy.[8]
Experimental Protocol: Key Steps in an MD Simulation
-
System Setup: Place the ligand-protein complex from docking into a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Minimization and Equilibration: Minimize the energy of the system to remove any steric clashes and then gradually heat and equilibrate the system to the desired temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to capture the relevant biological motions.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, identify key interactions, and calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[8]
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][9]
The Utility of QSAR:
-
Predictive Modeling: A validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized 5-methoxypyrimidine derivatives.
-
SAR Interpretation: QSAR models help to identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric features) that are most important for biological activity, providing valuable insights for lead optimization.[2]
Experimental Protocol: A General QSAR Workflow
-
Data Set Collection: Compile a dataset of 5-methoxypyrimidine derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset.
-
Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.[9]
-
Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its predictive power.
Visualizing the Workflow: A Conceptual Framework
To illustrate the interplay of these computational methodologies, the following diagrams outline a typical workflow for the theoretical and computational study of 5-methoxypyrimidine derivatives.
Caption: A typical workflow for the computational study of 5-methoxypyrimidine derivatives.
Caption: Key interactions of a 5-methoxypyrimidine derivative in a kinase active site.
Data Presentation and Interpretation
The output of these computational studies is a wealth of quantitative data. Presenting this information in a clear and structured manner is crucial for effective decision-making.
Table 1: Summary of Computational Data for Novel 5-Methoxypyrimidine Derivatives
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key H-Bond Interactions (Residue) | MD Simulation RMSD (Å) |
| 5MP-001 | -9.5 | 7.8 | MET793 | 1.5 ± 0.3 |
| 5MP-002 | -8.2 | 6.5 | CYS797 | 2.1 ± 0.5 |
| 5MP-003 | -10.1 | 8.2 | MET793, LYS745 | 1.3 ± 0.2 |
Conclusion and Future Directions
The integration of theoretical and computational studies into the drug discovery pipeline for 5-methoxypyrimidine derivatives offers a powerful paradigm for accelerating the development of novel therapeutics. By providing a deeper understanding of molecular interactions, guiding lead optimization, and enabling the prediction of key properties, these in silico methods de-risk the drug development process and pave the way for more innovative and effective medicines. Future advancements in computational power and algorithm development will undoubtedly further enhance the predictive accuracy and scope of these approaches, solidifying their indispensable role in modern medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchpublish.com [researchpublish.com]
- 3. Molecular Dynamics Simulations and Diversity Selection by Extended Continuous Similarity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3) is a specialized heterocyclic building block that has garnered increasing interest within the pharmaceutical and life sciences sectors. Its unique molecular architecture, featuring a pyrimidine core variously substituted with a methoxy, a methyl, and a carboxylic acid group, positions it as a valuable intermediate in the synthesis of complex, biologically active molecules. Notably, it is classified as a "Protein Degrader Building Block," suggesting its utility in the burgeoning field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its commercial availability, typical quality specifications, safety and handling protocols, plausible synthetic routes, and key applications for professionals in drug discovery and development.
Part 1: Commercial Availability and Suppliers
This compound is available from a range of specialized chemical suppliers. These vendors typically offer the compound in research-grade quantities, with options for custom synthesis and bulk quantities available upon request. When sourcing this material, it is crucial to verify the identity and purity through the supplier's documentation.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Notes |
| AK Scientific, Inc. | --INVALID-LINK-- | Provides detailed safety data sheets. |
| iChemical | --INVALID-LINK-- | Offers various package sizes and custom synthesis.[2] |
| BLD Pharm | --INVALID-LINK-- | Lists the compound and related derivatives.[3] |
| DSL Chemicals (Shanghai) Co., Ltd. | Not directly provided | A China-based supplier. |
| Dayang Chem (Hangzhou) Co.,Ltd. | Not directly provided | Another key supplier in the region. |
| Amadis Chemical Company Limited | Not directly provided | Offers a range of chemical intermediates. |
| Xingrui Industry Co., Limited | Not directly provided | Provides the compound under its chemical name. |
| Laibo Chem | Not directly provided | Supplies the compound in smaller package sizes. |
Note: The availability and product specifications from these suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.
Part 2: Quality Specifications and Certificate of Analysis (CoA)
For any research or development application, understanding the quality of the starting material is paramount. A Certificate of Analysis (CoA) is a critical document that provides a batch-specific summary of the product's quality. While a specific CoA for this compound was not publicly available, a typical CoA would include the following parameters:
Table 2: Typical Certificate of Analysis for this compound
| Parameter | Specification |
| Appearance | White to off-white or beige powder/solid |
| Purity (by HPLC or NMR) | ≥95% (typically ≥97%)[1][4] |
| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to the structure |
| Molecular Formula | C₇H₈N₂O₃[1][4] |
| Molecular Weight | 168.15 g/mol [1][4] |
| Melting Point | To be determined |
| Solubility | To be determined in common organic solvents |
| Storage Conditions | Room temperature, in a dry and well-ventilated place[1] |
Part 3: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[5]
Hazard Identification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
Precautionary Measures:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
Part 4: Plausible Synthetic Routes
Workflow for the Synthesis of this compound
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, CAS No. 113949-10-3 - iChemical [ichemical.com]
- 3. 2869955-58-6|5-Hydroxy-6-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. This compound 97% - CAS:113949-10-3 - 如吉生物科技 [shruji.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
The Strategic Utility of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid in Modern Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring system is a foundational heterocyclic motif in the landscape of medicinal chemistry, integral to the structure of nucleobases, vitamins, and a multitude of therapeutic agents.[1] Its inherent biological relevance and synthetic tractability make pyrimidine derivatives highly prized scaffolds in the design of novel drugs.[2] Among these, 5-methoxy-2-methylpyrimidine-4-carboxylic acid emerges as a particularly valuable building block. The strategic placement of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position offers a unique combination of electronic properties, steric influences, and reactive handles. This arrangement allows for precise molecular tailoring, enabling medicinal chemists to optimize pharmacodynamic and pharmacokinetic profiles of drug candidates.
This technical guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical research and development. We will delve into its synthesis, physicochemical properties, and its application in the construction of complex bioactive molecules, supported by detailed protocols and structure-activity relationship (SAR) insights.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| Appearance | White to off-white solid | Generic observation |
| CAS Number | 113949-10-3 | N/A |
The carboxylic acid moiety imparts acidic properties and serves as a primary site for chemical modification, most notably through amide bond formation. The methoxy group, an electron-donating substituent, influences the electron density of the pyrimidine ring, which can modulate its interaction with biological targets. The methyl group at the 2-position provides a point of steric distinction and can contribute to hydrophobic interactions within a binding pocket.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached via a two-step process, commencing with the construction of the corresponding ethyl ester followed by hydrolysis.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target compound.
Protocol 1: Synthesis of Ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate
This protocol is adapted from established methods for the synthesis of substituted pyrimidine-5-carboxylic esters.[4]
Rationale: The cyclocondensation reaction between a β-ketoester equivalent and an amidine is a classic and efficient method for constructing the pyrimidine core.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C, add acetamidine hydrochloride portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of ethyl 2-formyl-3-oxobutanoate in anhydrous ethanol dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol is based on standard procedures for the saponification of esters.
Rationale: Base-catalyzed hydrolysis is a robust and high-yielding method for the conversion of esters to their corresponding carboxylic acids.
Materials:
-
Ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide or Sodium hydroxide (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Application in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
Conceptual Application in Kinase Inhibitor Design
The carboxylic acid functional group of this compound is a key handle for derivatization, typically through amide bond formation with a variety of amine-containing fragments. This allows for the exploration of chemical space and the optimization of interactions with the target kinase.
Caption: Amide coupling as a key diversification strategy.
Protocol 3: General Procedure for Amide Coupling using HATU
This protocol outlines a general method for the synthesis of pyrimidine-4-carboxamides, which are common motifs in kinase inhibitors.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the desired amine followed by DIPEA.
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU in one portion and continue to stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidine-4-carboxamide.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on pyrimidine-based kinase inhibitors, the following SAR can be inferred for derivatives of this compound:
-
The Carboxamide Linker: The amide bond often acts as a key hydrogen bond donor and/or acceptor, anchoring the inhibitor in the hinge region of the kinase ATP-binding pocket.
-
The 5-Methoxy Group: This group can project into a specific sub-pocket of the kinase, forming favorable interactions. Its electron-donating nature can also influence the overall basicity of the pyrimidine ring.
-
The 2-Methyl Group: This substituent can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
-
The Amine Fragment (R-NH2): The nature of the R-group is crucial for determining the inhibitor's potency and selectivity profile. It can be tailored to interact with the solvent-exposed region of the kinase or to pick up additional interactions within the active site.
Conclusion and Future Perspectives
This compound represents a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its well-defined structure and versatile reactivity, particularly at the carboxylic acid position, allow for the systematic exploration of SAR and the development of potent and selective drug candidates. While direct incorporation into currently marketed drugs is not widely reported, its structural motifs are prevalent in numerous kinase inhibitors currently under investigation.[1][5] The protocols and insights provided herein are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery programs, contributing to the advancement of new treatments for a range of diseases.
References
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Coupling Reactions with 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Introduction
Amide bond formation is a cornerstone transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3] The pyrimidine scaffold, a privileged heterocycle, is a recurring motif in a vast array of biologically active compounds. 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, with its unique electronic and steric properties, presents both opportunities and challenges in the synthesis of novel amide derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of this specific carboxylic acid. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, step-by-step protocols, and provide insights into troubleshooting and optimization.
The structure of this compound incorporates an electron-donating methoxy group and a methyl group on the pyrimidine ring. This substitution pattern influences the reactivity of the carboxylic acid, potentially impacting the efficiency of amide bond formation.[4] Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity.
Mechanistic Considerations: A Foundation for Rational Protocol Design
The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[2] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[5] Several classes of reagents have been developed for this purpose, each with its own mechanism of action.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center and can also rearrange to a stable N-acylurea.[8] To mitigate these side reactions and enhance coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often employed.[8][9] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization, and then reacts with the amine to furnish the desired amide.[1][6]
Uronium/Aminium Salt-Based Coupling (HATU)
Uronium and aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are renowned for their high efficiency, rapid reaction rates, and low propensity for racemization, even with sterically hindered substrates.[10] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[10][11] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in its structure is crucial for its enhanced reactivity compared to HOBt-based reagents.[10] The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid.[10][11]
Acyl Halide Formation (SOCl₂)
A classic and cost-effective method for activating carboxylic acids is their conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂).[7][12] The resulting acyl chloride is highly electrophilic and readily reacts with amines to form amides, often in what is known as the Schotten-Baumann reaction.[7][12] This method is robust but can be harsh, potentially affecting sensitive functional groups.[2] A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct.[7][12]
Recommended Protocols
The following protocols are designed to provide a starting point for the amide coupling of this compound. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary for specific amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are sterically hindered or electronically deactivated, due to the high reactivity of HATU.[10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[13]
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. A slight excess of the amine can help drive the reaction to completion.[10]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt), water, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method offers a cost-effective and efficient alternative to uronium-based reagents, particularly for less challenging amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1N HCl (or saturated aqueous NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.1-1.5 eq) portion-wise to the stirred solution. Then, add DIPEA or TEA (2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl or saturated aqueous NH₄Cl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 3: Thionyl Chloride (SOCl₂)-Mediated Amide Coupling
This two-step, one-pot protocol is a powerful method, especially for large-scale synthesis where cost is a significant factor.[14][15] Caution should be exercised as thionyl chloride is corrosive and moisture-sensitive.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (1.2-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.[12]
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and TEA or pyridine (2.0-3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with 1N HCl (if a basic amine byproduct needs to be removed), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography.
Data Presentation and Comparison
| Parameter | HATU Coupling | EDC/HOBt Coupling | SOCl₂ Coupling |
| Reagent Cost | High | Moderate | Low |
| Reaction Speed | Fast[11] | Moderate | Fast (after acyl chloride formation) |
| Substrate Scope | Broad (good for hindered substrates)[10] | Good (may be less effective for hindered substrates)[6] | Broad (can be harsh on sensitive groups)[2] |
| Byproduct Removal | Water-soluble | Water-soluble urea[6] | Gaseous (SO₂, HCl), requires careful removal |
| Racemization Risk | Very Low[10] | Low (with HOBt) | Can be higher, depending on conditions |
| Typical Solvents | DMF, DCM | DMF, DCM | DCM, Toluene |
| Typical Base | DIPEA | DIPEA, TEA | TEA, Pyridine |
Visualization of Key Processes
Experimental Workflow for Amide Coupling
Caption: Generalized experimental workflow for amide coupling reactions.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Troubleshooting and Field-Proven Insights
-
Low or No Yield:
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are anhydrous. Water can hydrolyze the activated intermediates.[16]
-
Check Basicity: The choice and amount of base are critical. For HATU, a non-nucleophilic base like DIPEA is essential. For EDC/HOBt, ensure sufficient base is present to neutralize the acid and any hydrochloride salts.
-
Pre-activation: For uronium salt-based couplings, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can significantly improve yields.[13]
-
Steric Hindrance: If coupling a sterically hindered amine or acid, consider switching to a more powerful coupling reagent like HATU or increasing the reaction temperature.[17]
-
Electron-Deficient Amines: For poorly nucleophilic amines (e.g., anilines), stronger activation methods or the addition of a catalyst like DMAP might be necessary.[1]
-
-
Side Reactions:
-
Racemization: If working with chiral carboxylic acids, the use of additives like HOBt or HOAt is crucial to suppress epimerization. Running the reaction at lower temperatures can also be beneficial.
-
N-Acylurea Formation: With carbodiimide reagents, this side product can be minimized by using an additive (HOBt) and avoiding prolonged reaction times at elevated temperatures.[8]
-
-
Purification Challenges:
-
The urea byproduct from EDC is water-soluble, making its removal via aqueous work-up straightforward.[6]
-
Byproducts from HATU are also generally removed by standard aqueous work-up procedures.
-
If the product is highly polar, alternative purification techniques such as reverse-phase chromatography may be required.
-
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational selection of coupling methodology. For general purposes and high efficiency with a broad range of amines, HATU-mediated coupling is a superior choice. The EDC/HOBt method provides a reliable and more economical alternative for less demanding substrates. For large-scale applications where cost is a primary driver, the formation of an acyl chloride with thionyl chloride remains a viable, albeit harsher, option. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel pyrimidine-based amides for their discovery and development programs.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. bachem.com [bachem.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amide Synthesis [fishersci.dk]
- 13. reddit.com [reddit.com]
- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid in the Synthesis of Potent WRN Helicase Inhibitors: A Technical Guide for Drug Discovery Researchers
Introduction: The Emergence of WRN Inhibition as a Targeted Cancer Therapy
Werner syndrome RecQ helicase (WRN) has recently emerged as a compelling synthetic lethal target in cancers characterized by microsatellite instability (MSI).[1] This instability, a hallmark of tumors with deficient DNA mismatch repair (dMMR), creates a unique dependency on WRN for cell survival. This has opened a promising therapeutic window for the development of small-molecule WRN inhibitors that can selectively eliminate cancer cells while sparing healthy tissues.[2]
At the forefront of this research is a class of potent and selective triazolo-pyrimidine-based WRN inhibitors.[3] This guide provides a detailed exploration of the application of a key building block, 5-Methoxy-2-methylpyrimidine-4-carboxylic acid , in the synthesis of these promising therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline the biological evaluation of the resulting WRN inhibitors.
The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs.[4] In the context of WRN inhibition, the pyrimidine ring serves as a crucial anchor for substituents that dictate potency, selectivity, and pharmacokinetic properties. The strategic placement of functional groups on this core allows for fine-tuning of the molecule's interaction with the target protein.
This compound is a particularly valuable starting material due to the presence of key functional groups:
-
Carboxylic Acid: This group serves as a handle for amide bond formation, a robust and versatile reaction in medicinal chemistry. This allows for the straightforward coupling of the pyrimidine core to other fragments, enabling the exploration of a wide chemical space.[5]
-
Methoxy and Methyl Groups: These substituents influence the electronic properties and steric profile of the molecule, which can impact binding affinity and metabolic stability.
Synthetic Pathway to a Triazolo-pyrimidine WRN Inhibitor
The synthesis of a potent triazolo-pyrimidine WRN inhibitor from this compound involves a multi-step sequence. A key transformation is the amide coupling of the pyrimidine carboxylic acid with a complex piperazine-containing intermediate.
Figure 1: General workflow for the synthesis and evaluation of a triazolo-pyrimidine WRN inhibitor.
Detailed Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Piperazine Intermediate
This protocol is adapted from a general procedure for the synthesis of triazolo-pyrimidine WRN inhibitors.[6]
Objective: To synthesize a triazolo-pyrimidine WRN inhibitor via amide bond formation.
Materials:
-
This compound
-
Piperazine intermediate (e.g., 2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-7-oxo-6-(piperazin-1-yl)-[1][3][7]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N-(2-methyl-4-(trifluoromethyl)phenyl)acetamide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the piperazine intermediate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triazolo-pyrimidine WRN inhibitor.
Protocol 2: Purification by Reversed-Phase HPLC
Objective: To obtain a highly pure sample of the synthesized WRN inhibitor for biological testing.
Materials:
-
Crude WRN inhibitor
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Reversed-phase C18 HPLC column[10]
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO).
-
Set up the reversed-phase HPLC system with a C18 column.
-
Equilibrate the column with a mobile phase of low organic content (e.g., 95% water with 0.1% TFA / 5% ACN with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).
Protocol 3: Characterization of the Synthesized Inhibitor
Objective: To confirm the structure and purity of the final compound.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. Expected signals would include those for the pyrimidine, triazole, and other aromatic and aliphatic protons.[11][12]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Biological Evaluation of Synthesized WRN Inhibitors
The synthesized triazolo-pyrimidine derivatives are evaluated for their ability to inhibit WRN helicase activity and their selective cytotoxicity towards MSI cancer cells.
Protocol 4: In Vitro WRN Helicase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the potency of the synthesized compound in inhibiting the ATPase activity of the WRN helicase. The ADP-Glo™ assay is a robust method that measures the amount of ADP produced in an ATP-hydrolysis reaction.[13][14][15]
Materials:
-
Recombinant human WRN helicase protein
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Synthesized WRN inhibitor (in DMSO)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the WRN enzyme, assay buffer, and the diluted inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 5: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the selective cytotoxicity of the WRN inhibitor in MSI versus microsatellite stable (MSS) cancer cell lines. The CellTiter-Glo® assay measures the number of viable cells based on ATP levels.[16][17][18][19]
Materials:
-
MSI cancer cell lines (e.g., HCT116, SW48)
-
MSS cancer cell lines (e.g., HT29, SW620)[20]
-
Cell culture medium and supplements
-
CellTiter-Glo® 2.0 Assay kit (Promega)
-
Synthesized WRN inhibitor (in DMSO)
-
96-well opaque-walled plates
Procedure:
-
Seed the MSI and MSS cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values for each cell line.
Data Presentation and Interpretation
The data obtained from the biological assays are crucial for understanding the potency and selectivity of the synthesized WRN inhibitors.
Table 1: Biological Activity of a Representative Triazolo-pyrimidine WRN Inhibitor (Compound S35) [3]
| Assay Type | Target/Cell Line | Result |
| Biochemical Assay | ||
| ADP-Glo Kinase Assay | WRN Helicase | IC₅₀ = 16.1 nM |
| Fluorometric Helicase Assay | WRN Helicase | IC₅₀ = 23.5 nM |
| Cell-Based Assay | ||
| Cell Proliferation (MSI) | HCT116 | GI₅₀ = 36.4 nM |
| Cell Proliferation (MSI) | RKO | GI₅₀ = 45.2 nM |
| Cell Proliferation (MSI) | KM12 | GI₅₀ = 306 nM |
| Cell Proliferation (MSS) | SW620 | GI₅₀ > 20,000 nM |
| Cell Proliferation (MSS) | HT29 | GI₅₀ > 20,000 nM |
The data clearly demonstrates that inhibitors synthesized from the this compound scaffold can exhibit potent inhibition of WRN helicase activity and remarkable selectivity for MSI cancer cell lines.
Figure 2: Mechanism of selective cytotoxicity of WRN inhibitors in MSI versus MSS cancer cells.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of potent and selective triazolo-pyrimidine-based WRN inhibitors. The straightforward amide coupling chemistry allows for the efficient construction of complex molecules with promising therapeutic potential. The protocols outlined in this guide provide a comprehensive framework for researchers in the field of drug discovery to synthesize, purify, and evaluate novel WRN inhibitors.
Future efforts in this area will likely focus on the further optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance them into clinical development. The exploration of novel pyrimidine derivatives and alternative coupling strategies will continue to be a fruitful area of research in the quest for new and effective treatments for MSI cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. eastport.cz [eastport.cz]
- 16. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.kr]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing the 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid Scaffold for the Development of Potent and Selective RORγ Modulators
Audience: Researchers, scientists, and drug development professionals in immunology and medicinal chemistry.
Abstract: The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a ligand-dependent nuclear transcription factor and a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Given the central role of Th17 cells and their signature cytokine, IL-17, in the pathophysiology of numerous autoimmune diseases, RORγ has emerged as a high-priority therapeutic target.[1][3][4] The development of small molecule inverse agonists that repress RORγ activity represents a promising strategy for treating conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.[5][6] This guide details the application of the 5-Methoxy-2-methylpyrimidine-4-carboxylic acid chemical scaffold as a versatile starting point for generating novel RORγ modulators. We provide a scientific rationale for the scaffold's utility, a representative synthetic protocol, and detailed methodologies for biochemical and cell-based screening assays to characterize compound activity and potency.
Introduction: RORγ as a Therapeutic Target
The Central Role of RORγt in Autoimmunity
The RORC gene encodes two isoforms, RORγ and the thymus-specific RORγt. RORγt is distinguished by a slightly truncated N-terminus and is the key isoform expressed in immune cells.[7] It functions as a master transcription factor essential for the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.[1][2] RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R.[3][6] This transcriptional activity drives the pro-inflammatory phenotype of Th17 cells, which are major contributors to the pathology of many autoimmune diseases.[6][8] Genetic deletion of RORγt in animal models has been shown to prevent Th17 cell development and confer resistance to experimental autoimmune diseases, validating its role as a critical therapeutic node.[1][3]
Therapeutic Rationale for RORγ Inverse Agonists
RORγ exhibits constitutive transcriptional activity, meaning it can recruit coactivator proteins and initiate transcription even without an identified endogenous agonist ligand.[9][10] Small molecules that bind to the Ligand Binding Domain (LBD) of RORγ and destabilize its interaction with coactivators are termed "inverse agonists".[11][12] By preventing coactivator recruitment, inverse agonists actively repress the basal transcriptional activity of the receptor. This leads to reduced expression of IL-17 and other pro-inflammatory genes, effectively dampening the Th17-mediated immune response.[3][8] Therefore, the discovery of potent, selective, and drug-like RORγ inverse agonists is a primary goal for therapeutic intervention in autoimmune disorders.[5][13]
The Pyrimidine Carboxylic Acid Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles. Carboxylic acid moieties are common features in nuclear receptor ligands, often forming critical hydrogen bond interactions within the ligand-binding pocket. The this compound core combines these features, presenting a promising starting point for interaction with the RORγ LBD. The methoxy and methyl groups offer vectors for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.
RORγ Signaling and Modulator Screening Workflow
The development of RORγ modulators follows a logical progression from chemical synthesis to detailed biological characterization. The goal is to identify compounds that not only bind to the receptor but also elicit the desired functional response—transcriptional repression—first in a controlled biochemical system and then in a more complex cellular environment.
Figure 1: RORγt Signaling and Inverse Agonist Mechanism. RORγt drives Th17 differentiation and IL-17 production by recruiting coactivators to gene promoters. Inverse agonists bind to the RORγt LBD, blocking coactivator recruitment and repressing transcription.
Figure 2: RORγ Modulator Drug Discovery Workflow. A typical cascade for identifying and optimizing novel RORγ inverse agonists, starting from a selected chemical scaffold.
Experimental Protocols
Protocol: Synthesis of a Representative Modulator
This protocol describes the synthesis of an amide derivative from the core acid, a common strategy to explore the chemical space around a carboxylic acid scaffold.
Principle: The carboxylic acid of the pyrimidine core is activated and then reacted with a primary or secondary amine to form a stable amide bond. This allows for the introduction of diverse chemical groups to probe for interactions within the RORγ LBD.
Materials:
-
This compound
-
(4-fluorophenyl)methanamine (or other desired amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc), Diethyl ether (Et2O), Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine, e.g., (4-fluorophenyl)methanamine (1.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: TR-FRET Coactivator Interaction Assay
Principle: This biochemical assay directly measures the ability of a compound to disrupt the interaction between the RORγ LBD and a coactivator peptide.[14][15] The RORγ LBD is tagged with a Terbium (Tb) cryptate (FRET donor), and a peptide containing the coactivator LXXLL motif is labeled with a fluorescent acceptor (e.g., fluorescein). In the absence of an inverse agonist, the peptide binds to the LBD, bringing the donor and acceptor into proximity and generating a FRET signal. An inverse agonist will disrupt this interaction, leading to a dose-dependent decrease in the FRET signal.
Figure 3: Principle of the TR-FRET Assay. An inverse agonist disrupts the RORγ LBD-coactivator peptide interaction, reducing the energy transfer from the donor (Tb) to the acceptor (Fluorescein) and lowering the FRET signal.
Materials:
-
GST-tagged human RORγ LBD protein
-
LanthaScreen™ Tb-anti-GST Antibody (FRET Donor)
-
Fluorescein-labeled SRC1-2 coactivator peptide (LXXLL motif) (FRET Acceptor)
-
Test compounds serially diluted in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black assay plates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Prepare a 2X solution of RORγ LBD and Fluorescein-SRC1-2 peptide in assay buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody in assay buffer.
-
Dispense test compounds (e.g., 50 nL) into the 384-well plate using an acoustic dispenser. Include wells for positive control (known inverse agonist, e.g., Ursolic Acid) and negative control (DMSO vehicle).
-
Add 5 µL of the 2X RORγ LBD/peptide mix to each well.
-
Add 5 µL of the 2X Tb-anti-GST antibody mix to each well for a final volume of 10 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm) for each well.
-
Normalize the data to controls (% Inhibition) and fit to a four-parameter logistic equation to determine IC50 values.
Protocol: Gal4-RORγ LBD Luciferase Reporter Assay
Principle: This cell-based assay measures the functional activity of compounds on RORγ-mediated transcription.[8][16] HEK293T cells are transiently transfected with two plasmids: one expressing a chimeric protein consisting of the yeast Gal4 DNA-binding domain (DBD) fused to the human RORγ LBD, and another containing a luciferase reporter gene under the control of a Gal4 Upstream Activation Sequence (UAS).[17][18] The constitutively active RORγ LBD drives high basal luciferase expression.[9] An inverse agonist will bind to the LBD, reduce coactivator recruitment, and cause a dose-dependent decrease in luciferase activity (light output).[8]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and antibiotics
-
pBIND vector containing Gal4(DBD)-hRORγ(LBD) fusion construct
-
pGL5-luc vector containing a 5xUAS-luciferase reporter
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compounds serially diluted in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Seed HEK293T cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of transfection.
-
Co-transfect the cells with the Gal4-RORγ LBD and UAS-luciferase plasmids according to the transfection reagent manufacturer's protocol.
-
After 4-6 hours, remove the transfection media and replace it with fresh media containing serial dilutions of the test compounds (final DMSO concentration ≤ 0.1%). Include positive (known inverse agonist) and negative (DMSO vehicle) controls.
-
Incubate the cells for 18-24 hours at 37°C, 5% CO₂.
-
Remove the media and add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
Normalize the data to controls and calculate IC50 values using non-linear regression.
Data Presentation & Expected Results
Quantitative data from the screening cascade should be summarized to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Screening Data for a Pyrimidine Amide Series
| Compound ID | R-Group (Amine) | TR-FRET IC50 (nM) | Reporter Assay IC50 (nM) | RORα Selectivity (Fold vs. RORγ) |
| PYR-001 | (4-fluorophenyl)methanamine | 85 | 150 | >100x |
| PYR-002 | (2-thienyl)methanamine | 45 | 98 | >100x |
| PYR-003 | Cyclohexylmethanamine | 550 | 1200 | 50x |
| PYR-004 | Benzylamine | 120 | 280 | >100x |
| Ursolic Acid | (Positive Control) | 250 | 400 | ~10x |
Interpretation:
-
IC50 Values: Lower IC50 values indicate higher potency. A compound is considered a "hit" if it shows potent activity in both the biochemical (TR-FRET) and cell-based (Reporter) assays.
-
Correlation: A good correlation between the TR-FRET and reporter assay IC50 values suggests that the compound's cellular activity is driven by on-target RORγ modulation and that the compound has good cell permeability.
-
Selectivity: It is crucial to assess activity against other ROR isoforms (RORα and RORβ) to avoid potential off-target effects.[8] High selectivity for RORγ (e.g., >100-fold) is a highly desirable attribute for a therapeutic candidate.
Conclusion
The this compound scaffold provides a robust and synthetically tractable starting point for the development of novel RORγ inverse agonists. The protocols outlined in this guide describe an integrated workflow for synthesizing derivatives and characterizing their activity through a high-throughput biochemical TR-FRET assay and a functional cell-based reporter assay. This screening cascade allows for the rapid identification of potent and selective modulators. Subsequent lead optimization efforts can then focus on improving pharmacokinetic and safety profiles to advance promising candidates toward in vivo studies in models of autoimmune disease.
References
- 1. Retinoid-related orphan receptor gamma t is a potential therapeutic target for controlling inflammatory autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 7. RORγ Structural Plasticity and Druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Campaign to identify novel modulators of the Retinoic acid receptor-related Orphan Receptors (ROR) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a cell-based assay for the nuclear receptor retinoid-related orphan receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eubopen.org [eubopen.org]
- 18. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Therapeutic Agents from 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring is a privileged heterocyclic motif that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over six decades, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[4][5] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs.[6][7] The versatility of the pyrimidine core allows for fine-tuning of its physicochemical and pharmacokinetic properties through strategic substitution, enabling the design of potent and selective drugs.[4][8]
5-Methoxy-2-methylpyrimidine-4-carboxylic acid is an attractive starting material for the synthesis of novel pyrimidine-based therapeutics. The carboxylic acid group at the 4-position provides a convenient handle for amide bond formation, allowing for the introduction of diverse chemical functionalities. The methoxy group at the 5-position and the methyl group at the 2-position influence the electronic properties and steric profile of the molecule, which can be leveraged to achieve desired target engagement and selectivity.[9] This application note provides a comprehensive guide for the development of novel therapeutic agents derived from this compound, with a focus on the synthesis of a hypothetical series of kinase inhibitors and their biological evaluation.
Synthetic Strategy: From Core Scaffold to Bioactive Derivatives
The central strategy involves the derivatization of the carboxylic acid moiety of this compound to generate a library of amide derivatives. Amide bond formation is a robust and well-established reaction in medicinal chemistry, offering a reliable method to explore a wide range of chemical space. The choice of amines for coupling will be guided by the desire to probe different structural features that may contribute to target binding and cellular activity.
General Synthetic Workflow
The overall synthetic workflow for the preparation of the target pyrimidine-based therapeutic agents is depicted below. This multi-step process begins with the activation of the carboxylic acid, followed by coupling with a selected amine, and concludes with purification and characterization of the final product.
Caption: Synthetic workflow for the preparation of pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-5-methoxy-2-methylpyrimidine-4-carboxamides
This protocol describes a general procedure for the synthesis of a library of N-aryl-5-methoxy-2-methylpyrimidine-4-carboxamides.
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Various substituted anilines
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-methoxy-2-methylpyrimidine-4-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Screening for Kinase Inhibitory Activity
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, the newly synthesized compounds will be screened for their ability to inhibit a panel of cancer-related kinases.[4] The following protocol outlines a common in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
Recombinant human kinases (e.g., EGFR, VEGFR2, PDGFR)
-
Kinase substrate (specific for each kinase)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add an equal volume (10 µL) of the luminescent kinase assay reagent to each well.
-
Signal Measurement: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value for each compound by fitting the dose-response data to a sigmoidal curve.
Structure-Activity Relationship (SAR) and Data Presentation
The biological data obtained from the kinase inhibition assays will be used to establish a structure-activity relationship (SAR). This analysis will guide the design of subsequent generations of more potent and selective inhibitors.[7][8]
Hypothetical Screening Results
The following table summarizes the hypothetical IC₅₀ values of a series of synthesized N-aryl-5-methoxy-2-methylpyrimidine-4-carboxamides against three different kinases.
| Compound ID | R-group (on Aniline) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | PDGFR IC₅₀ (nM) |
| PYR-001 | H | 1250 | 2340 | 1870 |
| PYR-002 | 4-F | 850 | 1560 | 1230 |
| PYR-003 | 4-Cl | 620 | 1100 | 980 |
| PYR-004 | 4-CH₃ | 980 | 1890 | 1540 |
| PYR-005 | 3-NH₂ | 45 | 85 | 65 |
| PYR-006 | 3-NH-CO-CH₃ | 210 | 420 | 350 |
SAR Discussion:
-
Effect of Halogen Substitution: The introduction of electron-withdrawing groups like fluorine (PYR-002) and chlorine (PYR-003) at the 4-position of the aniline ring resulted in a modest increase in inhibitory activity compared to the unsubstituted analog (PYR-001).
-
Effect of Electron-Donating Group: The presence of an electron-donating methyl group (PYR-004) at the 4-position was slightly less favorable than the halogens.
-
Crucial Role of the 3-Amino Group: A significant enhancement in potency was observed with the introduction of an amino group at the 3-position (PYR-005). This suggests a key hydrogen bond interaction with the kinase active site.
-
Impact of Acylation: Acetylation of the 3-amino group (PYR-006) led to a decrease in activity, likely due to the loss of the hydrogen bond donor and increased steric hindrance.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The SAR data suggests that these pyrimidine derivatives likely act as ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, while the substituted aryl amide moiety occupies the hydrophobic pocket adjacent to the ATP-binding site. The 3-amino group of the most potent compound, PYR-005, is hypothesized to form a critical hydrogen bond with a key residue in the hinge region of the kinase.
Caption: Proposed binding mode of a pyrimidine inhibitor in a kinase active site.
Conclusion and Future Directions
This application note provides a foundational framework for the development of novel therapeutic agents from this compound. The outlined synthetic protocols and biological evaluation methods offer a clear path for researchers to synthesize and screen new chemical entities. The hypothetical SAR data highlights the importance of systematic structural modification in optimizing potency and selectivity.
Future work should focus on expanding the library of derivatives to further probe the SAR, including modifications at the 2-methyl and 5-methoxy positions of the pyrimidine ring. Lead compounds should be subjected to further characterization, including selectivity profiling against a broader panel of kinases, determination of their in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and evaluation in cell-based assays to assess their anti-proliferative effects. Promising candidates can then be advanced into in vivo efficacy studies in relevant animal models of disease.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
In Vitro Evaluation of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid Derivatives: Protocols for Biological Screening
An Application Guide for Researchers
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and various vitamins.[1][2] This structural prominence has led to the development of numerous pyrimidine-containing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The 5-Methoxy-2-methylpyrimidine-4-carboxylic acid framework, in particular, serves as a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications.[4][5]
The initial stages of drug discovery hinge on robust, reproducible, and relevant in vitro assays to identify promising lead compounds from a library of synthesized derivatives. This guide provides a series of detailed application notes and standardized protocols for the preliminary biological evaluation of novel this compound derivatives. The methodologies outlined herein cover three fundamental areas of screening: anticancer cytotoxicity, antimicrobial activity, and enzyme inhibition.
The rationale behind this multi-assay approach is to cast a wide net, efficiently identifying derivatives with significant biological effects. By providing detailed, step-by-step protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and reliable preliminary assessment of their novel chemical entities.
Section 1: General Workflow for Primary In Vitro Screening
A systematic approach is critical to efficiently screen a library of newly synthesized compounds. The initial phase, known as primary screening, aims to identify "hits"—compounds that exhibit a desired biological activity at a defined concentration. The following workflow represents a logical cascade for evaluating derivatives of this compound.
Caption: General workflow for the in vitro screening of novel compounds.
Section 2: Anticancer Cytotoxicity Evaluation
The evaluation of a compound's cytotoxic potential is a critical first step in the discovery of new anticancer agents.[6] These assays determine the concentration-dependent effects of a test compound on the viability and growth of cancer cells.[6][7] The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[7]
Protocol 2.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[9]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds (derivatives) and a positive control (e.g., Doxorubicin).[7]
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[6] Include "vehicle control" wells containing medium with the same concentration of DMSO used for the test compounds (typically <0.5%).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.[10]
-
Data Presentation: Cytotoxicity
Quantitative data from cytotoxicity assays are best summarized by their IC₅₀ values.
| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| Derivative 1 | MCF-7 (Breast Cancer) | 12.5 ± 1.3 | 4.2 |
| Derivative 2 | MCF-7 (Breast Cancer) | 2.8 ± 0.4 | 15.1 |
| Derivative 3 | HCT-116 (Colon Cancer) | 8.9 ± 0.9 | 6.8 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | - |
| Selectivity Index (SI) is calculated as the IC₅₀ in a normal cell line (e.g., HEK293) divided by the IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[10] |
Section 3: Antimicrobial Activity Screening
Given that many pyrimidine derivatives exhibit antimicrobial properties, screening for activity against pathogenic bacteria and fungi is a logical evaluation step.[1][2] Dilution methods are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
Protocol 3.1: Broth Microdilution for MIC Determination
Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid broth medium. The MIC is determined by visual inspection of turbidity after a set incubation period.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well U-bottom plates.
-
Spectrophotometer.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the broth medium, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final cell concentration to the target density.
-
Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be plated on agar. The lowest concentration that results in no colony formation is the MBC.[14]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemistry and rationale for each recommendation.
Section 1: Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound typically involves a two-stage process:
-
Cyclocondensation: Formation of the pyrimidine ring by reacting a suitable three-carbon precursor with acetamidine. This usually results in an ester, such as ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.
This guide is structured to troubleshoot issues that may arise during each of these critical stages.
Logical Workflow for Synthesis and Troubleshooting
Caption: General workflow for the synthesis, highlighting key stages and common troubleshooting points.
Section 2: Troubleshooting the Cyclocondensation Stage
The formation of the pyrimidine ring is the foundation of the synthesis.[1][2] Problems here will cascade, so ensuring a high-yield, clean reaction is paramount. The primary method involves the condensation of a β-dicarbonyl compound equivalent with an amidine.[1]
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction has a very low yield or failed completely. What are the most likely causes?
A1: This is a common issue often traced back to three areas: reagent quality, the choice and handling of the base, and reaction temperature.
-
Reagent Quality:
-
Acetamidine Hydrochloride: This reagent is hygroscopic. Absorbed moisture can interfere with the reaction. Ensure it is stored in a desiccator and handled quickly. For best results, use freshly opened or properly stored material.
-
Three-Carbon Precursor: The stability of your β-dicarbonyl equivalent (e.g., diethyl 2-formyl-3-oxosuccinate or similar) is critical. These can degrade on storage. Verify purity by NMR before use.
-
-
Base Selection and Handling:
-
Sodium Methoxide (NaOMe) / Sodium Ethoxide (NaOEt): These are the most common bases for this reaction. However, they are extremely sensitive to moisture and air (CO2). Using old or improperly handled sodium methoxide that has partially decomposed to sodium hydroxide and sodium carbonate is a primary cause of failure.
-
Expert Tip: For maximum reliability, use a freshly prepared solution of sodium methoxide (from clean sodium metal in anhydrous methanol under an inert atmosphere) or a recently purchased, sealed bottle of high-purity powder.
-
-
Reaction Conditions:
-
Temperature: While some condensations proceed at room temperature, others require heating to overcome the activation energy. If you see no product formation at room temperature after several hours, gradually increasing the temperature to 40-60°C can initiate the reaction. Monitor by TLC to avoid side product formation at excessive temperatures.
-
Q2: I'm observing a significant amount of a major side product in my reaction mixture. How can I identify and prevent it?
A2: Side product formation often arises from incorrect stoichiometry or the reaction of intermediates with themselves.
-
Common Side Products: In pyrimidine synthesis, self-condensation of the β-dicarbonyl component or formation of alternative heterocyclic systems can occur.
-
Causality & Prevention:
-
Order of Addition: The most effective way to prevent side reactions is to control the concentration of the reactive species. A proven method is the slow, dropwise addition of the β-dicarbonyl component to a solution of the base and acetamidine. This ensures the amidine is always in excess relative to the electrophilic carbonyl compound, favoring the desired cyclization.
-
Stoichiometry: Ensure your molar ratios are correct. A slight excess of the amidine (1.1 to 1.2 equivalents) can help drive the reaction to completion and minimize self-condensation of the other starting material.
-
Protocol 1: Optimized Cyclocondensation for Ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate
| Parameter | Recommended Value/Condition | Rationale |
| Base | Sodium Methoxide (25-30% in Methanol) | Provides a strong, non-aqueous base to deprotonate the starting materials effectively. |
| Solvent | Anhydrous Methanol or Ethanol | Acts as both a solvent and a proton source for the reaction intermediates. Must be dry. |
| Temperature | 20-25°C initially, may warm to 40°C | The reaction is often exothermic. Maintaining control prevents side reactions. Gentle warming can be applied if the reaction is sluggish. |
| Molar Ratio | 1.2 : 1.0 (Acetamidine HCl : Dicarbonyl) | A slight excess of amidine ensures the complete consumption of the more expensive dicarbonyl starting material. |
| Addition Method | Slow, dropwise addition of dicarbonyl | Minimizes self-condensation and improves regioselectivity. |
Section 3: Troubleshooting the Hydrolysis (Saponification) Stage
The conversion of the intermediate ester to the final carboxylic acid is a critical final step. While seemingly straightforward, this hydrolysis can present challenges related to reaction completion and product isolation.[3]
Frequently Asked Questions (FAQs)
Q3: My hydrolysis reaction is not going to completion. I still see starting ester in the crude product. How can I fix this?
A3: Incomplete hydrolysis is typically due to insufficient base, inadequate reaction time/temperature, or steric hindrance.
-
Mechanism of Action: The reaction is a saponification, where hydroxide ions attack the electrophilic carbonyl carbon of the ester.[4] This process is generally irreversible because the final product is a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product.[4]
-
Optimization Strategies:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH). This ensures that even if some base is consumed by atmospheric CO2 or other acidic impurities, enough remains to drive the reaction.
-
Increase Temperature: Gently refluxing the reaction mixture (e.g., in a mixture of ethanol and water) for several hours (2-4 hours is typical) will significantly increase the reaction rate. Monitor progress by TLC until the starting ester spot has completely disappeared.
-
Solvent Choice: The ester may have poor solubility in a purely aqueous base. Using a co-solvent like ethanol, methanol, or THF ensures the ester and the hydroxide ions are in the same phase, which is essential for the reaction to occur.
-
Q4: After acidification, my product precipitates as an oil or a very fine, difficult-to-filter solid. What are the best practices for isolation?
A4: The physical form of the precipitated product depends heavily on the rate of crystallization and the purity of the solution.
-
Controlling Precipitation:
-
Temperature: Cool the reaction mixture in an ice bath before and during acidification. This slows down the precipitation process, allowing larger, more well-defined crystals to form.
-
Rate of Acidification: Add the acid (e.g., 2M HCl) slowly and dropwise with vigorous stirring. A rapid pH change will cause the product to "crash out" of solution as a fine powder or oil. Aim for a final pH of ~2-3 to ensure complete protonation of the carboxylate.
-
"Oiling Out": If the product precipitates as an oil, it may be due to impurities or supersaturation. Try adding a small seed crystal of pure product to induce crystallization. Alternatively, you can extract the oil into an organic solvent (like ethyl acetate), dry the organic layer, and then slowly evaporate the solvent to obtain a solid. Recrystallization will then be necessary.
-
Workflow for Optimized Hydrolysis and Isolation
Caption: Step-by-step workflow for the hydrolysis and isolation of the final product.
Section 4: Final Product Purification and Analysis
Q5: What is the best method for purifying the final this compound?
A5: Recrystallization is the most effective method for purifying the final product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include:
-
Ethanol/Water mixtures: Excellent for polar compounds. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to clarify and allow it to cool slowly.
-
Ethyl Acetate: A good alternative for moderately polar compounds.
-
-
Purity Check: After purification, verify the product's identity and purity using standard analytical techniques:
References
Technical Support Center: Purification of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Welcome to the dedicated technical resource for the purification of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this compound in high purity. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to streamline your workflow and enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Recovery After Column Chromatography
Question: I am experiencing very low yield after performing flash column chromatography on my crude this compound. In some cases, the compound does not elute at all. What are the probable causes and solutions?
A: Causality & Troubleshooting
Low recovery from silica gel chromatography is a frequent issue for heterocyclic carboxylic acids. The primary cause is the strong interaction between the acidic proton of the carboxylic acid and the polar silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant band tailing, smearing the compound across many fractions at low concentrations.
Recommended Solutions:
-
Mobile Phase Modification: The most effective solution is to suppress the ionization of the carboxylic acid, thereby reducing its affinity for the stationary phase.
-
Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid (0.5-2%), to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The excess protons in the mobile phase saturate the hydrogen-bonding sites on the silica and keep your compound in its neutral, less polar form, allowing it to elute properly.
-
-
Stationary Phase Selection: If modifying the eluent is insufficient, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a suitable alternative for purifying basic or acid-sensitive compounds.[1] However, you must re-optimize your solvent system using Thin Layer Chromatography (TLC) on alumina plates first.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be effective.[2] The compound is eluted with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Adjusting the pH of the aqueous component with a modifier like formic acid or trifluoroacetic acid (TFA) is crucial to ensure good peak shape by suppressing ionization.[2][3]
-
-
Loading Technique: How you load the sample onto the column is critical.
-
Dry Loading: Avoid dissolving your crude product in a very polar solvent like pure methanol, as this can disrupt the top of the column bed. Instead, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., dichloromethane or acetone), add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.
-
Issue 2: The Compound Fails to Crystallize or "Oils Out"
Question: I've attempted to purify my compound by recrystallization, but upon cooling, either no solid forms or it separates as an oil. How can I induce proper crystallization?
A: Causality & Troubleshooting
"Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when the solution is supersaturated to a point where the compound comes out of solution faster than it can form an ordered crystal lattice.[4] The presence of impurities can also significantly inhibit crystallization.
Recommended Solutions:
-
Solvent System Optimization: The choice of solvent is paramount. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4]
-
Systematic Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes).
-
Solvent/Anti-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add a miscible "anti-solvent" (in which the compound is insoluble, e.g., water or hexanes) dropwise until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify and then allow it to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling favors oiling out over crystallization.[4]
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with a glass wool or paper towels.
-
Only after it has reached room temperature should you transfer it to an ice bath or refrigerator to maximize the yield.
-
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation needs to be initiated.
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. Microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for this compound?
A1: A multi-step approach is often best. Start with an acid-base extraction during the reaction workup to remove neutral and basic impurities. The acidic product can be extracted into a basic aqueous solution (e.g., 1M NaOH), washed with an organic solvent (e.g., ethyl acetate), and then re-acidified (e.g., with 1M HCl) to precipitate the product, which can be collected by filtration. This crude solid can then be further purified by either recrystallization or chromatography. The choice depends on the nature of the remaining impurities.
Q2: How should I select a solvent system for column chromatography?
A2: Always start with Thin Layer Chromatography (TLC).[1][5] Your goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[1] For this polar, acidic compound, start with a mixture like 95:5 dichloromethane:methanol or 70:30 ethyl acetate:hexanes. If the compound remains at the baseline, increase the proportion of the polar solvent (methanol or ethyl acetate). Remember to add 0.5-1% acetic acid to your TLC developing chamber and your column eluent to get a well-defined spot and prevent streaking.
Q3: My purified compound is still yellow, but NMR and LC-MS look clean. What could be the cause?
A3: A persistent yellow color in an otherwise pure compound can sometimes be due to trace amounts of highly colored impurities, often arising from degradation or residual transition metals from a preceding reaction (e.g., palladium).[6] If these impurities are not detectable by standard methods, consider passing a solution of your compound through a small plug of activated carbon and then filtering. This can often remove color without significant loss of product.[6]
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography with Acidic Modifier
This protocol describes the purification of crude this compound using silica gel chromatography.
1. TLC Analysis & Solvent System Selection:
-
Prepare several eluent systems (see Table 1).
-
Spot the crude material on a silica TLC plate.
-
Develop the plate in a chamber containing your chosen eluent plus 1% acetic acid.
-
Visualize under UV light (254 nm). The ideal system should give your product an Rf of ~0.3.
Table 1: Example TLC Solvent System Optimization
| Eluent System (v/v) | Acetic Acid | Product Rf | Observations |
|---|---|---|---|
| 80:20 Hexane:EtOAc | 1% | 0.05 | Compound at baseline. |
| 50:50 Hexane:EtOAc | 1% | 0.30 | Good separation from a less polar impurity (Rf 0.7). System Selected. |
| 95:5 DCM:MeOH | 1% | 0.45 | Compound moves high, separation is moderate. |
2. Column Preparation:
-
Select a column of appropriate size for your sample amount (e.g., 40g silica for 1g crude).
-
Pack the column with silica gel as a slurry in the selected eluent (50:50 Hexane:EtOAc + 1% Acetic Acid).
3. Sample Loading:
-
Dissolve the crude product (~1g) in a minimal amount of dichloromethane.
-
Add ~2g of silica gel and concentrate to dryness on a rotary evaporator.
-
Carefully load the resulting powder onto the top of the packed column.
4. Elution and Fraction Collection:
-
Elute the column with the selected solvent system.
-
Collect fractions (e.g., 15-20 mL each) and monitor by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and will co-evaporate.
-
Dry the resulting solid under high vacuum to obtain the purified product.
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is effective if the main impurities have different solubility profiles from the product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
Anti-Solvent Addition: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, pure crystals should form. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 ethanol/water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualized Workflows
General Purification Strategy
Caption: Decision workflow for purifying crude product.
Troubleshooting Low Yield in Chromatography
Caption: Troubleshooting flowchart for low chromatography yield.
References
Technical Support Center: Synthesis of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3). We will address common experimental challenges, focusing on the identification and mitigation of byproducts through a series of troubleshooting scenarios and frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic campaigns.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific, practical problems encountered during the synthesis. The most prevalent synthetic strategy involves the condensation of an acetamidine equivalent with a functionalized three-carbon component to form the pyrimidine core, typically as an ester, followed by saponification to yield the target carboxylic acid.
Scenario 1: Low Yield and a Persistent, Less-Polar Impurity
Question: My final product, this compound, is contaminated with a significant impurity that has a higher Rf on TLC (less polar) and my overall yield is poor. What is the likely cause and how can I resolve this?
Answer: This is a classic issue pointing towards incomplete hydrolysis of the ester precursor, most commonly ethyl or methyl 5-methoxy-2-methylpyrimidine-4-carboxylate. The ester is significantly less polar than the corresponding carboxylic acid and is the most common process-related impurity.
Causality: Saponification (ester hydrolysis) is a reversible reaction. Incomplete conversion can result from several factors:
-
Insufficient Base: Not using a sufficient molar excess of the base (e.g., NaOH, LiOH) can lead to an equilibrium state where a significant amount of ester remains.
-
Inadequate Reaction Time or Temperature: The hydrolysis may be kinetically slow, requiring extended heating or higher temperatures to drive the reaction to completion.
-
Poor Solubility: If the ester has poor solubility in the aqueous/alcoholic solvent system, the reaction becomes heterogeneous and inefficient.[1]
Mitigation Strategies:
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete only when the starting ester spot/peak is no longer detectable.
-
Optimize Hydrolysis Conditions:
-
Increase Base: Use at least 2-3 equivalents of LiOH or NaOH.
-
Add a Co-solvent: If solubility is an issue, adding a co-solvent like Tetrahydrofuran (THF) or methanol can create a homogeneous solution and accelerate the reaction.[1]
-
Extend Reaction Time/Increase Temperature: Heat the mixture to reflux (e.g., 60-80 °C) and extend the reaction time, checking for completion every few hours.
-
Protocol: Optimized Ester Hydrolysis
-
Dissolve the crude ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add Lithium Hydroxide (LiOH·H₂O, 2.5 eq) and stir the mixture at 60 °C.
-
Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes; the product will remain at the baseline while the starting ester moves up the plate).
-
Upon completion, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester or other non-polar impurities.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of ~3-4.
-
The purified carboxylic acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Scenario 2: Low Yield in the Initial Cyclization Step with a Complex Byproduct Profile
Question: The initial condensation to form the pyrimidine ring is low-yielding and my crude product shows multiple spots on TLC. How can I improve the efficiency and selectivity of this cyclization?
Answer: This issue typically stems from side reactions involving the starting materials, often exacerbated by suboptimal reaction conditions. The Pinner synthesis and related pyrimidine formations are sensitive to moisture, stoichiometry, and the nature of the base used.[2][3][4]
Causality & Common Byproducts:
-
Hydrolysis of Amidines: Acetamidine hydrochloride is often used, and the free base is generated in situ. If water is present, the amidine can hydrolyze, rendering it inactive for cyclization.[2]
-
Incomplete Cyclization: The open-chain intermediate formed between the amidine and the dicarbonyl compound may fail to cyclize. This can be due to steric hindrance or insufficient activation.[2]
-
Self-Condensation of the 1,3-Dicarbonyl Component: The three-carbon starting material (e.g., a derivative of malonic ester) can undergo self-condensation under basic conditions.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor.[2]
-
Use freshly distilled, anhydrous solvents (e.g., absolute ethanol).
-
Thoroughly dry all glassware in an oven (e.g., >120 °C) before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Purity and Handling:
-
Use high-purity acetamidine hydrochloride.
-
Prepare the free amidine base immediately before use or generate it carefully in situ with a base like sodium ethoxide in anhydrous ethanol.
-
-
Optimize Base and Temperature:
-
A strong, non-nucleophilic base is often preferred. Sodium ethoxide in ethanol is a standard choice.
-
Add the 1,3-dicarbonyl component slowly to the solution of the activated amidine to prevent self-condensation.
-
Heating the reaction to reflux usually provides the necessary energy for the final ring-closure and dehydration step.[2]
-
Scenario 3: Product Loss During Workup or Purification
Question: I have confirmed product formation by NMR of the crude mixture, but my isolated yield is drastically lower after purification. I suspect decarboxylation. Is this possible and how can I avoid it?
Answer: Yes, decarboxylation is a known side reaction for certain heteroaromatic carboxylic acids, including pyrimidine- and pyridine-carboxylic acids, especially at elevated temperatures or under harsh pH conditions.[5][6] The product, 5-methoxy-2-methylpyrimidine, is more volatile and may be lost during solvent evaporation.
Causality: The mechanism of decarboxylation is facilitated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, which can stabilize the negative charge that develops on the ring during the transition state of CO₂ loss.[7] This process is often accelerated by heat.
Mitigation Strategies:
-
Avoid Excessive Heat: During workup and purification, concentrate solutions using a rotary evaporator at moderate temperatures (e.g., <40-50 °C). Avoid drying the final product in a vacuum oven at high temperatures for extended periods.
-
Controlled pH during Extraction: While acid-base extraction is an effective purification method, prolonged exposure to very strong acid or base, especially with heating, should be avoided.[8]
-
Purification Method Selection: If decarboxylation is a persistent issue, consider crystallization as a milder alternative to chromatography or high-temperature distillation for purification.
Byproduct Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and address common byproduct issues during the synthesis.
Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.
Summary of Common Byproducts
| Byproduct Name | Probable Origin | Key Analytical Signature (vs. Final Acid) |
| Ethyl/Methyl 5-methoxy-2-methylpyrimidine-4-carboxylate | Incomplete saponification/hydrolysis of ester precursor. | Less polar (higher Rf on silica TLC); Higher mass in MS (+28 for Et, +14 for Me). |
| 5-Methoxy-2-methylpyrimidine | Thermal or acid/base-catalyzed decarboxylation of the final product. | Much less polar and more volatile; Lower mass in MS (-44, loss of CO₂).[8] |
| Open-chain Amidine Intermediate | Incomplete cyclization during ring formation.[2] | More polar than ester but may have different solubility; Complex NMR spectrum. |
| Acetamide | Hydrolysis of acetamidine starting material. | Water-soluble, may be removed during aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this molecule? A1: The most prevalent route involves the condensation of acetamidine with a diethyl 2-(methoxymethylidene)malonate equivalent, followed by hydrolysis of the resulting ethyl ester. This is a variation of the classical Pinner pyrimidine synthesis, which is widely used for its reliability and access to diverse substitution patterns.[3][4]
Q2: How critical is the purity of the starting acetamidine hydrochloride? A2: It is extremely critical. Acetamidine hydrochloride is hygroscopic and can absorb water, which leads to hydrolysis and reduced yields.[2] Furthermore, impurities can interfere with the base-mediated steps. It is recommended to use a high-purity grade and store it in a desiccator.
Q3: What analytical methods are recommended for in-process control and final purity assessment? A3: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative monitoring of reaction progress, especially for visualizing the disappearance of a non-polar starting material and the appearance of a polar product. Adding a small amount of acid (e.g., acetic acid) to the eluent can prevent streaking of the carboxylic acid spot.[1]
-
HPLC: The gold standard for quantitative purity analysis of the final product. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically effective.[9][10]
-
NMR (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
LC-MS: Invaluable for identifying unknown impurities by providing molecular weight information.
Q4: What is the best general method for purifying the final carboxylic acid? A4: The most effective method is typically a combination of acid-base extraction followed by crystallization. After the hydrolysis, washing the basic aqueous solution with an organic solvent removes neutral impurities (like the unreacted ester). Subsequent acidification precipitates the carboxylic acid, which can then be collected. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate) is highly effective for removing minor impurities.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. benchchem.com [benchchem.com]
challenges in the scale-up production of substituted pyrimidine carboxylic acids
Commencing Data Gathering
I'm starting a deep dive into the hurdles of scaling up substituted pyrimidine carboxylic acid production. Google searches are underway, targeting common synthesis paths, purification snags, impurity analysis, and overall process development. This initial data sweep will form the bedrock for subsequent refinement.
Refining the Research Focus
My focus has shifted towards the recurring problems encountered during the scale-up of substituted pyrimidine carboxylic acids. I am now analyzing search results to identify the underlying chemical principles. I'll structure information logically for a technical support center, including FAQs and troubleshooting guides. The next step is drafting a Q&A troubleshooting guide, addressing issues like low yield and selectivity, explaining their root causes, and providing actionable solutions derived from the accumulated data. Concurrently, a FAQ section will address broader questions.
Developing Resource Framework
Now, I'm setting the groundwork for a comprehensive technical support center. This involves identifying problems from Google search results, analyzing them, and then organizing information for a Q&A troubleshooting guide and FAQ section. I'll include sections on yields, purifications, and side reactions. Following this, detailed experimental protocols and data tables will be made. I'll visualize complex processes with Graphviz diagrams, and then I'll integrate in-text citations linking all claims to their reliable sources.
Establishing Information Foundation
I'm now focusing on a comprehensive Google search to compile authoritative details on substituted pyrimidine carboxylic acid production scale-up. I'll cover typical synthesis paths, purification obstacles, impurities, and safety aspects. This research will then be organized into a technical support center with FAQs and troubleshooting guides. My immediate goal is a Q&A guide addressing issues like low yields and selectivity. I'll include solutions based on solid data. Concurrently, I'll create an FAQ to address broader concerns.
troubleshooting failed reactions involving 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Technical Support Center: 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid
Welcome to the technical support resource for this compound (CAS: 113949-10-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic building block. The unique electronic properties of the pyrimidine ring system can influence reactivity, and this guide provides field-proven insights to ensure successful outcomes in your synthetic campaigns.
Troubleshooting Failed Reactions
This section addresses the most frequently encountered issues in reactions involving this compound, focusing on the two most common transformations: amide bond formation and esterification.
I. Amide Coupling Reactions
The formation of an amide bond is the most common application for this acid. However, the electron-deficient nature of the pyrimidine ring can render the carboxyl group less nucleophilic than its benzenoid counterparts, often requiring specific activation strategies.
Question 1: My amide coupling reaction shows low to no conversion. What are the primary causes and how can I fix it?
This is a common issue stemming from three potential sources: inefficient carboxylic acid activation, poor amine nucleophilicity, or suboptimal reaction conditions.
-
Cause A: Inefficient Carboxylic Acid Activation
The pyrimidine ring withdraws electron density from the carboxylic acid, making it less reactive. Standard coupling reagents like DCC or EDC alone may be insufficient.[1][2]
Solution:
-
Upgrade Your Coupling Reagent: Switch to a more potent uronium/aminium salt such as HATU or HBTU , or a phosphonium salt like PyBOP .[2] These reagents form highly reactive activated esters in situ, which are more susceptible to nucleophilic attack by the amine.
-
Incorporate Additives: If using a carbodiimide like EDC, always include an additive such as HOBt (1-Hydroxybenzotriazole) or the more effective HOAt (1-Hydroxy-7-azabenzotriazole).[3] These additives form active esters that are more reactive than the O-acylisourea intermediate and also serve to suppress racemization.
-
Pre-activation: Do not add all reagents simultaneously. Allow the carboxylic acid, coupling reagent, base, and any additives (like HOBt/HOAt) to stir for 15-30 minutes at 0 °C to room temperature before introducing the amine.[4] This ensures the formation of the active ester intermediate.
-
-
Cause B: Poor Amine Nucleophilicity
Sterically hindered amines (e.g., neopentylamine) or electron-deficient anilines can be challenging coupling partners.
Solution:
-
Increase Reaction Temperature: For sluggish reactions, gently heating to 40-50 °C can provide the necessary activation energy. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Convert to a More Reactive Intermediate: For particularly challenging amines, consider converting the carboxylic acid to its acid chloride . This is a highly effective but more aggressive approach. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF will yield the acid chloride, which can then be reacted with the amine, typically at a lower temperature.
-
-
Cause C: Solubility and Base Selection
Poor solubility of any reactant will impede the reaction. The choice of base is also critical.
Solution:
-
Solvent Selection: Ensure all components are fully dissolved. DMF and DMSO are excellent choices for amide couplings due to their high polarity and ability to dissolve a wide range of substrates.[4][5] Anhydrous (dry) solvents are crucial as water will hydrolyze the activated intermediate.[6]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[6] DIPEA is often preferred as it is less likely to cause side reactions. Use 2-3 equivalents of the base to neutralize the acid formed and drive the reaction forward.
-
Troubleshooting Workflow: Low Amide Coupling Yield
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
improving the yield and purity of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Welcome to the technical support resource for the synthesis and purification of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges, improve experimental outcomes, and ensure the highest standards of product quality. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.
Introduction: The Challenge of Synthesizing Substituted Pyrimidines
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its specific substitution pattern, featuring both electron-donating (methoxy, methyl) and electron-withdrawing (carboxylic acid) groups, presents unique synthetic and purification challenges. Achieving high yield and purity requires careful control over reaction conditions and a systematic approach to troubleshooting. This guide provides a structured, question-and-answer framework to directly address the issues you may encounter.
Part 1: Troubleshooting Low Reaction Yield
Low conversion of starting materials or the formation of side products are primary contributors to diminished yields. This section addresses the most common causes and their remedies.
FAQ 1: My reaction yield is consistently low, with significant unreacted starting materials observed via TLC/LC-MS. What are the primary causes?
This issue typically points to suboptimal reaction conditions or compromised reagent quality. Let's break down the possibilities.
-
Cause 1: Inefficient Cyclization Conditions. The core of pyrimidine synthesis is the cyclization step.[2][3] For the synthesis of this compound, a common route involves the condensation of an acetamidine equivalent with a functionalized four-carbon unit. This cyclization is often sensitive to pH, temperature, and catalysts.
-
Solution: The reaction may require a moderate increase in temperature or a longer duration to proceed to completion.[4] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[4][5] If using a base like sodium ethoxide, ensure its stoichiometry is correct to promote the desired cyclization while minimizing side reactions.[4]
-
-
Cause 2: Poor Quality or Hydrolyzed Amidine. Acetamidine hydrochloride is hygroscopic and can hydrolyze over time, rendering it ineffective for the cyclization reaction.
-
Cause 3: Suboptimal Solvent Choice. The solvent plays a critical role in reactant solubility and reaction rate.
-
Solution: While ethanol is a common solvent for pyrimidine synthesis, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[4] Dioxane or DMF can be effective alternatives, depending on the specific precursors used.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process when encountering low product yield.
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Part 2: Addressing Product Purity and Purification
Achieving high purity is paramount. This section focuses on identifying and eliminating common impurities through effective purification strategies.
FAQ 2: My crude product is an off-colored solid or gum. How can I effectively purify it?
This is a classic sign of persistent impurities. A multi-step purification strategy is often required. The carboxylic acid functionality is the key to a highly effective purification method.
-
Recommended Technique: Acid-Base Extraction. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate solution). The desired product will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out. The pH should be distinctly acidic (pH ~2-3).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Recommended Technique: Recrystallization. Following acid-base extraction, recrystallization is an excellent final polishing step.
-
Solvent Selection: An ideal solvent will dissolve the product when hot but not when cold. Common choices for compounds like this include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[6]
-
Procedure: Dissolve the solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Diagram of Acid-Base Extraction Purification
Caption: Workflow for purification using acid-base extraction.
FAQ 3: What are the likely impurities I should be looking for?
Understanding the synthetic route is crucial for anticipating potential impurities.[7]
| Potential Impurity | Likely Origin | How to Detect |
| Unreacted Starting Materials | Incomplete reaction. | TLC, LC-MS, ¹H NMR (signals corresponding to precursors). |
| Corresponding Ethyl/Methyl Ester | Incomplete hydrolysis if the synthesis proceeds via an ester intermediate. | ¹H NMR (quartet/triplet for ethyl, singlet for methyl), IR (ester C=O stretch ~1735 cm⁻¹). |
| Over-oxidation Products | If using a strong oxidizing agent, the pyrimidine ring itself can be oxidized.[8][9] | Mass Spectrometry (unexpected higher m/z values). |
| Decarboxylated Product | High temperatures during reaction or workup can sometimes lead to loss of the CO₂H group. | ¹H NMR (absence of carboxylic acid proton, potential appearance of a new aromatic proton signal). |
| Residual Solvents | Trapped solvent from reaction or purification. | ¹H NMR (characteristic solvent peaks, e.g., EtOH, EtOAc, Hexane). |
Part 3: Analytical Methods and Characterization
Correctly identifying and quantifying your product and its impurities is non-negotiable.
FAQ 4: Which analytical techniques are essential for confirming the structure and purity of my final product?
A combination of techniques is necessary for a comprehensive assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Expect to see signals for the methyl group, methoxy group, a pyrimidine ring proton, and the carboxylic acid proton (which may be broad or exchangeable).
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution MS (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[7][10] A well-developed HPLC method can separate the main product from trace impurities. Purity is typically reported as a percentage of the total peak area.
-
Melting Point Determination: A sharp melting point range is a good indicator of high purity for a crystalline solid.[11][12] Impurities typically depress and broaden the melting range.
Typical Purity Analysis Workflow
Caption: A standard analytical workflow for final product characterization and purity assessment.
Part 4: Reference Protocols
The following protocols provide a general framework. They should be adapted based on the specific precursors and equipment available.
Protocol 1: Synthesis via Ester Hydrolysis (Example)
This protocol assumes the synthesis of the corresponding ethyl ester followed by hydrolysis.
-
Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the appropriate β-ketoester equivalent (1.0 eq), acetamidine hydrochloride (1.2 eq), and a suitable base (e.g., sodium ethoxide, 1.5 eq) in anhydrous ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M NaOH solution. Stir at room temperature or heat gently (e.g., 50 °C) until the hydrolysis is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture in an ice bath and acidify with 2M HCl until the product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure carboxylic acid.
Protocol 2: Purity Determination by RP-HPLC
-
System: A standard Reverse-Phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA) is a good starting point.
-
Eluent A: 0.1% TFA in Water
-
Eluent B: 0.1% TFA in ACN
-
-
Gradient (Example): Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of the product in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.
References
- 1. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative damage to 5-methylcytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
- 12. moravek.com [moravek.com]
stability issues of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid under different conditions
Welcome to the technical support center for 5-Methoxy-2-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding its potential degradation pathways and implementing robust experimental design, you can ensure the integrity and reliability of your results.
This resource is structured into two main sections: a Troubleshooting Guide to address specific issues you may encounter during your experiments, and a Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common experimental challenges.
Q1: I'm observing a loss of my compound in aqueous solution over time, especially at acidic or basic pH. What could be happening?
A1: Potential Hydrolysis or pH-Dependent Degradation
This compound, like many substituted pyrimidines, can be susceptible to pH-dependent degradation. The two primary concerns are the hydrolysis of the methoxy group and the potential for decarboxylation, particularly under acidic conditions.
Causality:
-
Acid-Catalyzed Hydrolysis: In acidic media, the methoxy group (-OCH₃) can be susceptible to hydrolysis, leading to the formation of a hydroxyl group at the 5-position. This would result in the formation of 5-Hydroxy-2-methylpyrimidine-4-carboxylic acid.
-
Decarboxylation: Pyridinecarboxylic acids, which are structurally similar to pyrimidine carboxylic acids, have been shown to undergo decarboxylation (loss of CO₂) in aqueous solutions, a reaction that can be influenced by pH.[1][2][3] The rate of decarboxylation is often dependent on the position of the carboxylic acid group and the protonation state of the heterocyclic ring.[1][2] For pyrimidine-2-carboxylic acid, decarboxylation is facilitated by a Hammick-type mechanism involving the protonated form of the molecule.[2]
Troubleshooting Workflow:
-
pH Profiling: Conduct a systematic study of the compound's stability across a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation: Prepare solutions of your compound in buffers of varying pH and incubate them at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).[4]
-
Analysis by Stability-Indicating HPLC: At each time point, analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent compound from any potential degradants.[5][6][7][8]
-
Identify Degradants: If new peaks appear in your chromatogram, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify their molecular weights and propose potential structures.
Experimental Protocol: pH-Dependent Stability Study
-
Materials: this compound, phosphate buffers (pH 2, 4, 7, 9, 12), HPLC grade water and acetonitrile, volumetric flasks, HPLC vials.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into each of the pH buffers to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at 40°C.
-
At time points 0, 8, 24, and 48 hours, withdraw an aliquot from each solution.
-
Quench the degradation by diluting the aliquot in the mobile phase and analyze immediately by a validated stability-indicating HPLC method.
-
Quantify the percentage of the remaining parent compound and the formation of any degradation products.
-
Logical Workflow for pH-Dependent Degradation
A workflow for investigating pH-dependent stability.
Q2: My compound seems to degrade when exposed to light. How can I confirm and mitigate this?
A2: Assessing Photostability
Pyrimidine rings can be susceptible to photodecomposition.[9][10] Exposure to UV or even ambient light can lead to the formation of photoproducts.
Causality: The aromatic pyrimidine ring can absorb UV radiation, leading to excited electronic states that can undergo various reactions, including ring cleavage or rearrangement.[9][10] The presence of substituents can influence the photostability of the molecule.
Troubleshooting Workflow:
-
Controlled Light Exposure: Conduct a forced degradation study by exposing a solution of your compound to a controlled light source as specified in ICH guideline Q1B.[11] Use a photostability chamber that provides both UV and visible light.
-
Dark Control: As a control, wrap a parallel sample in aluminum foil and place it in the same chamber to exclude light exposure.
-
Analysis: Analyze both the light-exposed and dark control samples at various time points using a stability-indicating HPLC method.
-
Mitigation: If photolability is confirmed, protect your compound from light during storage and handling by using amber vials or covering glassware with aluminum foil.
Experimental Protocol: Photostability Study
-
Materials: this compound, a suitable solvent (e.g., methanol or water), quartz or borosilicate glass vials, photostability chamber, aluminum foil.
-
Procedure:
-
Prepare a solution of the compound at a known concentration.
-
Place the solution in a photochemically transparent container.
-
Expose the sample to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, run a dark control by wrapping an identical sample in aluminum foil.
-
Analyze samples at appropriate time intervals by HPLC.
-
Q3: I suspect my compound is degrading during storage, even in solid form. What are the likely causes?
A3: Thermal and Oxidative Degradation
Even in the solid state, compounds can degrade due to heat and oxidation, especially over long-term storage.
Causality:
-
Thermal Degradation: Elevated temperatures can provide the activation energy for decomposition reactions, such as decarboxylation or rearrangement.[12][13][14]
-
Oxidative Degradation: The pyrimidine ring and its substituents may be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of N-oxides or other oxidized species.
Troubleshooting Workflow:
-
Forced Thermal Degradation: Heat a solid sample of your compound at an elevated temperature (e.g., 60°C or 80°C) for a set period.[4] Dissolve and analyze the sample by HPLC to check for degradation.
-
Forced Oxidative Degradation: Expose a solution of your compound to a dilute solution of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[4][11] Analyze the sample after a suitable incubation period.
-
Proper Storage: Based on the results, store the compound in a tightly sealed container, in a cool, dry place, and potentially under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[15]
Data Summary: Expected Stability Profile
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (pH < 4) | Moderate to Low | Hydrolysis of methoxy group, Decarboxylation |
| Neutral (pH 6-8) | High | Minimal degradation expected |
| Basic (pH > 9) | Moderate | Potential for hydrolysis |
| Light (UV/Vis) | Moderate | Photodegradation of the pyrimidine ring |
| Heat (Solid State) | Moderate to High | Thermal decarboxylation |
| Oxidative | Moderate | Oxidation of the pyrimidine ring or substituents |
This table provides an anticipated stability profile based on the chemical structure and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q: What is the recommended way to prepare a stock solution of this compound?
A: Due to its carboxylic acid functionality, the compound may have limited solubility in neutral aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as DMSO or DMF. For aqueous experiments, the stock solution should be diluted into the final buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid solubility and biological interference issues.
Q: What analytical techniques are best for monitoring the stability of this compound?
A: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique.[5][6][7][8] The method should be validated to ensure it can separate the parent compound from all potential degradation products. For the identification of unknown degradants, hyphenated techniques such as LC-MS are invaluable.
Q: Are there any known incompatibilities I should be aware of?
A: Avoid strong oxidizing agents, strong bases, and prolonged exposure to acidic conditions, heat, and light.[15]
Q: How should I store this compound?
A: For long-term storage, keep the solid compound in a tightly sealed container in a cool, dry, and dark place.[15] A refrigerator or freezer is recommended. For solutions, it is best to prepare them fresh. If short-term storage of solutions is necessary, store them at low temperatures (2-8°C) and protected from light.
Q: What are the likely degradation products I might see?
A: Based on the structure, potential degradation products could include:
-
5-Hydroxy-2-methylpyrimidine-4-carboxylic acid: Resulting from the hydrolysis of the methoxy group.
-
5-Methoxy-2-methylpyrimidine: Resulting from decarboxylation.
-
Ring-opened products: Under harsh conditions, the pyrimidine ring itself could be cleaved.
Degradation Pathway Hypothesis
Hypothesized degradation pathways for the target compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. iosrphr.org [iosrphr.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. forced degradation study: Topics by Science.gov [science.gov]
Technical Support Center: Quality Control of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the analytical quality control of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS: 113949-10-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies and troubleshooting for ensuring the quality and consistency of this important pharmaceutical intermediate.
The Critical Role of Quality Control
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final drug product.[1] Therefore, robust analytical methods are essential for its quality control, ensuring batch-to-batch consistency and compliance with regulatory standards.
This guide provides a comprehensive overview of the primary analytical techniques for the quality control of this compound, complete with step-by-step protocols, troubleshooting guides, and frequently asked questions.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for assessing the purity and identifying impurities of this compound. The method separates compounds based on their polarity.
Recommended HPLC Method (Starting Point)
The following method is a robust starting point for the analysis of this compound, based on established methods for similar pyrimidine and carboxylic acid-containing compounds.[2][3] Method validation and optimization are crucial for your specific instrumentation and application.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is recommended to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems. A wavelength scan is recommended to determine the optimal detection wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | Dissolve in a mixture of water and acetonitrile. | Ensure the sample is fully dissolved and filter through a 0.45 µm filter. |
HPLC Troubleshooting Guide
Question: My peak for this compound is tailing. What could be the cause?
Answer: Peak tailing for a carboxylic acid is often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:
-
Inadequate Mobile Phase pH: The carboxylic acid group may be partially ionized, leading to interaction with residual silanols on the silica-based C18 column.
-
Solution: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to keep it in its protonated, less polar form. The use of 0.1% phosphoric acid should be sufficient, but you can try slightly lower pH values.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: The column may have lost its stationary phase or developed active sites.
-
Solution: Try a new column or a column with a different end-capping to minimize silanol interactions.
-
Question: I am observing a drift in retention times. What should I check?
Answer: Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and ensure the solvent bottles are properly covered.
-
-
Column Temperature: Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Pump Issues: Inconsistent pump performance can lead to flow rate variations.
-
Solution: Prime the pump and check for leaks. If the problem persists, the pump seals may need replacement.
-
Question: My baseline is noisy. How can I improve it?
Answer: A noisy baseline can obscure small impurity peaks. Common causes include:
-
Dissolved Gas in the Mobile Phase: Air bubbles in the detector cell will cause baseline spikes.
-
Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.
-
-
Contamination: A contaminated detector cell, column, or mobile phase can lead to a noisy or drifting baseline.
-
Solution: Flush the system with a strong solvent. Clean the detector cell according to the manufacturer's instructions.
-
-
Detector Lamp Failure: An aging detector lamp can cause baseline noise.
-
Solution: Check the lamp energy and replace it if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.
Recommended GC-MS Method with Derivatization
The following method, involving methylation of the carboxylic acid, is a good starting point for the GC-MS analysis of this compound.[4]
Derivatization (Methylation):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methylated derivative with 1 mL of ethyl acetate.
-
Analyze the ethyl acetate layer by GC-MS.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 80 °C (2 min hold), then ramp at 10 °C/min to 280 °C (5 min hold) | A temperature ramp to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard ion source temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the derivatized compound and its fragments. |
GC-MS Troubleshooting Guide
Question: I am not seeing a peak for my derivatized compound.
Answer: This could be due to several reasons:
-
Inefficient Derivatization: The methylation reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure your reagents are fresh.
-
-
System Leaks: A leak in the GC system can lead to loss of sample.
-
Solution: Perform a leak check of the inlet and column connections.
-
-
Ion Source Contamination: A dirty ion source will have poor sensitivity.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
Question: The peak for my derivatized compound is tailing.
Answer: Peak tailing in GC can be caused by:
-
Active Sites: The inlet liner or the front of the column may have active sites that interact with the analyte.
-
Solution: Use a deactivated liner and trim a small portion from the front of the column.
-
-
Incomplete Derivatization: Residual underivatized carboxylic acid will tail significantly.
-
Solution: Optimize the derivatization procedure to ensure complete reaction.
-
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methoxy, and pyrimidine ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbons of the pyrimidine ring, and the methyl and methoxy carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-H stretching vibrations from the methyl and methoxy groups, just below 3000 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region.
-
C-O stretching from the methoxy group, around 1250 cm⁻¹.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation.[1] These may include unreacted starting materials, incompletely methylated or methoxylated precursors, and related pyrimidine derivatives. A thorough impurity profiling study using a validated HPLC method and LC-MS is recommended.
Q2: What is a typical purity specification for a pharmaceutical intermediate like this?
A2: Purity requirements for pharmaceutical intermediates can vary depending on the synthetic step and the nature of the final API. Generally, a purity of ≥98% is expected, with specific limits on individual known and unknown impurities.
Q3: How often should I validate my analytical methods?
A3: Analytical methods should be validated before their first use for routine analysis. Revalidation may be necessary if there are significant changes to the synthesis process, the analytical instrumentation, or the method parameters.
Conclusion
The quality control of this compound is a critical aspect of pharmaceutical manufacturing. By implementing robust analytical methods such as HPLC and GC-MS, and by understanding the potential troubleshooting issues, researchers and manufacturers can ensure the quality, consistency, and safety of this important intermediate. The protocols and troubleshooting guides provided here serve as a comprehensive resource to support your analytical testing needs.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in the Derivatization of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the derivatization of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid. Our goal is to equip you with the expertise and practical insights needed to overcome poor reactivity and achieve successful synthesis of your target amide and ester derivatives.
The pyrimidine core is a cornerstone in medicinal chemistry, and this compound is a valuable building block. However, its electronic nature and substitution pattern can present significant hurdles in achieving efficient derivatization. This guide is structured to walk you through understanding the underlying chemical principles and implementing field-proven solutions.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and concerns that researchers face when working with this substrate.
Q1: Why am I observing low to no conversion in my amide coupling reaction with this compound using standard coupling reagents like EDC/HOBt?
A1: The poor reactivity of this compound in standard amide coupling reactions often stems from a combination of electronic and steric factors. The pyrimidine ring is inherently electron-deficient, which withdraws electron density from the carboxylic acid, making the carbonyl carbon less electrophilic. Additionally, the methyl group at the 2-position and the methoxy group at the 5-position can create steric hindrance around the carboxylic acid, impeding the approach of the amine nucleophile. Standard coupling reagents like EDC/HOBt may not be potent enough to sufficiently activate the carboxylic acid to overcome these combined effects.[1][2][3]
Q2: I am attempting a Fischer esterification, but the reaction is sluggish and gives low yields. What are the likely reasons?
A2: Fischer esterification is an equilibrium-driven process that is sensitive to both steric and electronic effects.[4] The electron-withdrawing nature of the pyrimidine ring can decrease the reactivity of the carboxylic acid toward protonation and subsequent nucleophilic attack by the alcohol. Furthermore, steric hindrance from the adjacent methyl group can disfavor the formation of the tetrahedral intermediate. To drive the reaction forward, a large excess of the alcohol and efficient removal of water are crucial.[4]
Q3: Are there any known side reactions I should be aware of when activating this compound?
A3: Yes, particularly when using aggressive activating agents. With reagents like thionyl chloride (SOCl₂) to form the acid chloride, charring or decomposition of the pyrimidine ring can occur, especially at elevated temperatures. When using carbodiimide-based coupling reagents, the formation of N-acylurea byproducts is a common side reaction that can complicate purification.[5] In some cases, if the reaction conditions are not carefully controlled, decarboxylation can be a competing pathway, although this is less common for this specific substrate under standard derivatization conditions.
Q4: What is the first troubleshooting step I should take if my derivatization reaction is failing?
A4: Before resorting to more complex solutions, always verify the basics. Ensure all your reagents and solvents are pure and anhydrous, as trace amounts of water can quench activated intermediates. Confirm the integrity of your starting material, this compound, via techniques like NMR or LC-MS. Finally, re-evaluate your reaction setup to ensure proper temperature control and inert atmosphere if required.
Troubleshooting Guides: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving poor reactivity in your derivatization experiments.
I. Amide Bond Formation: A Deeper Dive
The formation of a stable amide bond is often the desired outcome. When faced with low yields, a multi-pronged approach is necessary.
The primary reason for failed amide coupling is often insufficient activation of the carboxylic acid. The choice of coupling reagent is paramount.
-
Uronium/Aminium-Based Reagents: For sterically hindered and electron-deficient carboxylic acids, more potent coupling reagents are often required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimides.[6][7][8] These reagents form highly reactive OBt or OAt esters, which are more susceptible to nucleophilic attack.[8]
-
Phosphonium-Based Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[6][8] A key advantage of phosphonium-based reagents is a reduced risk of guanidinylation of the amine, a potential side reaction with uronium salts.[5]
-
Acid Chloride/Fluoride Formation: Converting the carboxylic acid to the corresponding acid chloride or fluoride can dramatically increase its reactivity.
-
Acid Chlorides: Thionyl chloride (SOCl₂) or oxalyl chloride can be used. However, these are harsh reagents and require careful control of reaction conditions to avoid degradation of the pyrimidine ring. The reaction should be performed at low temperatures and the excess reagent removed thoroughly before adding the amine.
-
Acid Fluorides: The in-situ generation of acyl fluorides using reagents like DAST (Diethylaminosulfur trifluoride) or XtalFluor-E has proven effective for coupling sterically hindered substrates.[9] Acyl fluorides are often more stable and less prone to side reactions than their chloride counterparts.
-
Even with the right activating agent, the reaction environment plays a critical role.
-
Solvent Choice: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally preferred as they can help to solubilize the reactants and facilitate the reaction.
-
Base Selection: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine, is essential to neutralize the acid formed during the reaction without competing with the amine nucleophile.
-
Temperature and Reaction Time: While many coupling reactions are run at room temperature, for challenging substrates, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
| Coupling Reagent Class | Example(s) | Key Advantages | Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, well-established. | Often insufficient for hindered substrates; risk of N-acylurea byproduct formation.[5] |
| Uronium/Aminium | HATU, HBTU, HCTU | High reactivity, fast reaction times. | Can cause guanidinylation of the amine; higher cost.[5][7][8] |
| Phosphonium | PyBOP, PyAOP | High reactivity, low risk of guanidinylation. | Generally more expensive than carbodiimides.[6][8] |
| Acid Halides | SOCl₂, Oxalyl Chloride | Very high reactivity of the intermediate. | Harsh conditions can lead to substrate degradation; requires an extra synthetic step. |
| Acid Fluorides | DAST, XtalFluor-E | High reactivity with improved stability over chlorides. | Reagents can be moisture-sensitive and require careful handling.[9] |
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for HATU-mediated amide coupling.
II. Ester Formation: Strategies for Success
Esterification of this compound can also be challenging. Here are some effective approaches.
As mentioned, driving the Fischer esterification to completion requires shifting the equilibrium.
-
Dean-Stark Apparatus: For higher boiling point alcohols, using a Dean-Stark trap to azeotropically remove water as it is formed is a classic and effective method.
-
Dessicants: The inclusion of molecular sieves in the reaction mixture can also effectively remove water.
-
Acid Catalyst: While sulfuric acid is common, other strong acid catalysts like p-toluenesulfonic acid (p-TSA) can also be employed.
When Fischer esterification is not viable, other methods should be considered.
-
Activation with Coupling Reagents: Many of the same coupling reagents used for amide formation can also be used for esterification, particularly with less reactive alcohols. The general procedure involves pre-activating the carboxylic acid with the coupling reagent and a base, followed by the addition of the alcohol.
-
Mitsunobu Reaction: For precious or sensitive alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be a powerful tool. This reaction typically proceeds with inversion of stereochemistry at the alcohol center.
-
Alkylation of the Carboxylate Salt: Formation of the carboxylate salt (e.g., with cesium carbonate) followed by reaction with an alkyl halide is another effective method, particularly for preparing simple alkyl esters.
-
Suspend this compound (1.0 eq) and cesium carbonate (1.5 eq) in DMF.
-
Stir the mixture at room temperature for 1 hour to form the cesium salt.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq).
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. chimia.ch [chimia.ch]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Navigating Side Reactions in Pyrimidine Functionalization
Welcome to the Technical Support Center for Pyrimidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols involving the versatile pyrimidine core. Due to its electron-deficient nature, the pyrimidine ring presents unique challenges and opportunities in chemical synthesis.[1][2] This resource provides in-depth, field-proven insights to help you navigate these complexities with confidence.
Understanding Pyrimidine Reactivity: A Double-Edged Sword
The pyrimidine ring's two nitrogen atoms create an electron-deficient aromatic system, which dictates its reactivity.[1] This π-deficiency makes electrophilic aromatic substitution more challenging compared to benzene, while facilitating nucleophilic aromatic substitution.[1] Electrophilic attack, when it occurs, is favored at the less electron-deficient C5 position. Conversely, the C2, C4, and C6 positions are electrophilic and thus susceptible to nucleophilic attack.[1][2] This inherent reactivity profile is the root of many common side reactions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Electrophilic Substitution Reactions
Electrophilic substitution on the pyrimidine ring generally requires forcing conditions or the presence of activating groups.[3]
1.1 Nitration Reactions
Question: During the nitration of my substituted pyrimidine, I'm observing unexpected byproducts and even ring cleavage. What's going wrong?
Answer: This is a common issue stemming from the harsh conditions often required for pyrimidine nitration and the inherent reactivity of the nitro group.
Common Side Reactions & Troubleshooting:
-
Over-nitration: The introduction of one nitro group strongly deactivates the ring, but with activated pyrimidines, such as pyrimidine-4,6-diones, gem-dinitration at the C5 position can occur, leading to the formation of 5,5-gem-dinitropyrimidine-4,6-diones.[4]
-
Solution: Carefully control the stoichiometry of the nitrating agent and the reaction temperature. Stepwise addition of the nitrating agent at low temperatures can improve selectivity.
-
-
Ring Opening: In the presence of dilute nitric acid, particularly at elevated temperatures, fused pyrimidine systems can undergo unexpected ring-opening, leading to the formation of nitrate salts of ring-opened products.[5][6] The concentration of nitric acid is a critical parameter influencing the reaction outcome.[5][6]
-
Solution: Use concentrated nitric acid (e.g., 100%) at low temperatures (e.g., 0 °C) to favor N-nitration or C-nitration over ring cleavage.[5] For sensitive substrates, consider milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate.
-
| Reagent Condition | Expected Outcome | Potential Side Product |
| Conc. HNO₃, 0°C | Selective Nitration | Minimal |
| 70% HNO₃, RT | Ring-Opened Nitrate Salt | High |
| 15% HNO₃, Reflux | Ring-Opened Nitrate Salt | High |
Experimental Protocol: Selective Nitration of a Fused Pyrimidine [5]
-
Cool a solution of the fused 5,7-diaminopyrimidine derivative in a suitable solvent to 0 °C.
-
Slowly add freshly distilled 100% nitric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
1.2 Halogenation Reactions
Question: I'm trying to halogenate my pyrimidine at the C5 position, but I'm getting a mixture of products and low yields. How can I improve this?
Answer: The regioselectivity and efficiency of pyrimidine halogenation are highly dependent on the substrate's electronic properties and the choice of halogenating agent.
Common Side Reactions & Troubleshooting:
-
Lack of Reactivity: Unactivated pyrimidines are often resistant to halogenation.[7]
-
Over-halogenation: With highly activated pyrimidines, polyhalogenation can occur.
-
Solution: Use a stoichiometric amount of the halogenating agent and monitor the reaction closely by TLC or HPLC to stop it at the desired conversion.
-
-
Side reactions with chlorinating agents: Reagents like phosphorus pentachloride, while effective for converting hydroxyl groups to chlorides, can also chlorinate methyl groups or the C5 position as a side reaction.[8]
Section 2: Lithiation and Metal-Halogen Exchange
Question: My lithiation of a halopyrimidine followed by quenching with an electrophile is giving me a complex mixture, and my yields are consistently low. What are the critical parameters to control?
Answer: Lithiation reactions are powerful but notoriously sensitive to reaction conditions. Strict control over stoichiometry, temperature, and atmospheric conditions is paramount.
Common Side Reactions & Troubleshooting:
-
Multiple Lithiation Sites: If there are multiple acidic protons or halogen atoms, competitive lithiation can occur.
-
Solution: The choice of organolithium reagent and reaction temperature can influence regioselectivity. Titrating your organolithium solution is crucial for accurate stoichiometry.[9]
-
-
Reaction with Solvent: THF, a common solvent for lithiation, can be deprotonated by strong bases, especially at temperatures above -78 °C.
-
Solution: Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and quenching steps.
-
-
Hydrolysis of the Organolithium Intermediate: Organolithium species are extremely sensitive to moisture.
Troubleshooting Workflow for Pyrimidine Lithiation
Caption: Troubleshooting workflow for pyrimidine lithiation.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry for C-C and C-N bond formation, respectively.[10][11][12]
3.1 Suzuki-Miyaura Coupling
Question: I'm performing a Suzuki coupling with a chloropyrimidine, and my yields are poor. I'm also seeing byproducts that appear to be from the decomposition of my boronic acid.
Answer: Low yields in Suzuki couplings of chloropyrimidines are often due to a combination of factors including substrate reactivity, catalyst deactivation, and competing side reactions.[13]
Common Side Reactions & Troubleshooting:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction, especially with electron-deficient aryl boronic acids or at higher temperatures.[13][14]
-
Solution:
-
Base Selection: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or NaOEt.
-
Temperature Control: Run the reaction at the lowest effective temperature. Microwave heating can sometimes offer better control and shorter reaction times, potentially reducing byproduct formation.[15]
-
Solvent Choice: The presence of water can sometimes improve yields, but the optimal solvent ratio needs to be determined empirically.[15]
-
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling.[13]
-
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[13]
Key Parameters for Suzuki Coupling of Chloropyrimidines
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) | Stabilizes the catalyst and prevents deactivation.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases can reduce protodeboronation.[14] |
| Solvent | 1,4-Dioxane, Toluene, THF/H₂O mixtures | Solvent choice is substrate-dependent and requires optimization.[14][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[13] |
3.2 Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination on a halopyrimidine is not going to completion, and I'm observing the formation of a hydrodehalogenated pyrimidine. What is causing this?
Answer: The formation of the hydrodehalogenated byproduct is a result of a competing side reaction known as β-hydride elimination.
Common Side Reactions & Troubleshooting:
-
β-Hydride Elimination: This is an unproductive pathway where the palladium amide intermediate eliminates a β-hydrogen, leading to the formation of an imine and the reduced (hydrodehalogenated) arene.[16]
-
Solution: The choice of ligand is critical in suppressing this side reaction. Bulky, electron-rich ligands that promote rapid reductive elimination can outcompete β-hydride elimination.
-
-
Catalyst Deactivation: Similar to Suzuki coupling, the pyrimidine nitrogen can coordinate to the palladium catalyst.
-
Solution: Employing appropriate bulky phosphine ligands is key.
-
Reaction Pathway: Buchwald-Hartwig Amination vs. β-Hydride Elimination
Caption: Competing pathways in Buchwald-Hartwig amination.
Section 4: Ring Stability and Rearrangements
Question: I'm working with a highly functionalized pyrimidine, and under certain conditions, I'm seeing evidence of ring opening. What makes the pyrimidine ring susceptible to this?
Answer: While generally stable, the pyrimidine ring's stability can be compromised, leading to ring-opening reactions. This is particularly true when the ring is substituted with strong electron-withdrawing groups or when subjected to strong nucleophilic attack.[1][17]
Factors Promoting Ring Opening:
-
Electron-Withdrawing Groups: Substituents like the nitro group can significantly decrease the ring's stability, making it more prone to decomposition by alkali.[17]
-
Nucleophilic Attack: Strong nucleophiles can attack the electrophilic carbon atoms (C2, C4, C6), initiating a ring-opening cascade.[17][18] This is the principle behind rearrangements like the Dimroth rearrangement.[1]
-
N-Alkylation: Alkylation of a ring nitrogen can lead to iminopyrimidines, which can undergo ring-opening as part of the Dimroth rearrangement.[17]
Preventative Measures:
-
Control of pH: For pyrimidines sensitive to alkali, avoid strongly basic conditions.
-
Protecting Groups: In multi-step syntheses, it may be necessary to use protecting groups to mask reactive functionalities on the pyrimidine ring or on its substituents.
-
Temperature Control: Many ring-opening reactions are accelerated by heat. Maintaining lower reaction temperatures can often suppress these unwanted pathways.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. reddit.com [reddit.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 5-Methoxy vs. 5-Hydroxy Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents. Substitutions on the pyrimidine ring are pivotal in defining the biological activity of these derivatives. Among the various possible modifications, substitutions at the 5-position have proven to be particularly influential. This guide provides an in-depth comparative analysis of the bioactivity of two key classes of 5-substituted pyrimidines: 5-methoxy and 5-hydroxy derivatives. By examining their physicochemical properties, structure-activity relationships (SAR), and performance in anticancer, antiviral, and antimicrobial assays, this document aims to equip researchers with the insights necessary for the rational design of novel pyrimidine-based therapeutics.
The Physicochemical Landscape: A Tale of Two Substituents
The seemingly subtle difference between a hydroxyl (-OH) and a methoxy (-OCH₃) group at the 5-position of the pyrimidine ring introduces significant changes in the molecule's physicochemical profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This concept is a classic example of bioisosterism, where the replacement of a functional group with another that has similar physical and chemical properties can lead to modulated biological activity.[1]
Key Physicochemical Differences:
| Property | 5-Hydroxy Pyrimidine Derivatives | 5-Methoxy Pyrimidine Derivatives | Rationale and Implications |
| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor.[2] | The methoxy group can only act as a hydrogen bond acceptor. | This difference is critical for receptor binding. The hydrogen bond donating ability of the hydroxyl group can be crucial for anchoring the molecule in a specific orientation within a binding pocket. The loss of this interaction in the methoxy analog can lead to a decrease in binding affinity and, consequently, biological activity. |
| Lipophilicity (LogP) | Generally more polar and less lipophilic. | Generally more lipophilic due to the presence of the methyl group. | Increased lipophilicity of methoxy derivatives can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. |
| Electronic Effects | The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. | The methoxy group is also an activating, ortho-, para-directing group, and is generally a stronger electron-donating group than the hydroxyl group. | The electronic nature of the substituent at the 5-position can influence the reactivity of the pyrimidine ring and its interaction with biological targets. |
| Metabolic Stability | The hydroxyl group is susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid excretion. Aromatic hydroxyl groups can also be susceptible to oxidative metabolism.[3] | The methoxy group is generally more stable to phase II conjugation but can be susceptible to O-demethylation by cytochrome P450 enzymes. Blocking metabolic hydroxylation can increase stability.[4][5] | The increased metabolic stability of methoxy derivatives can lead to a longer half-life and improved pharmacokinetic profile. |
| Steric Hindrance | The hydroxyl group is smaller. | The methoxy group is bulkier. | The increased steric bulk of the methoxy group can influence the conformation of the molecule and its ability to fit into a binding site.[6][7] |
Comparative Bioactivity: A Therapeutic Area Perspective
The choice between a 5-hydroxy and a 5-methoxy substituent can profoundly impact the therapeutic potential of a pyrimidine derivative. Below is a comparative analysis of their bioactivity in key therapeutic areas.
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents, with 5-fluorouracil being a prime example. The substituent at the 5-position plays a crucial role in their mechanism of action and efficacy.
Mechanism of Action: Many pyrimidine-based anticancer agents act as antimetabolites, interfering with nucleotide synthesis pathways. For instance, they can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis.
Comparative Insights:
Direct comparative studies between 5-hydroxy and 5-methoxy pyrimidine analogs are not abundant in the literature. However, based on structure-activity relationship (SAR) studies of various 5-substituted pyrimidines, some general trends can be inferred.
-
5-Hydroxy Derivatives: The hydrogen-bonding capacity of the hydroxyl group can be critical for binding to the active site of enzymes like thymidylate synthase. In some cases, the presence of a hydroxyl group is essential for activity. For instance, the hydroxylation of a pyrimidine derivative was shown to significantly enhance its cytotoxicity.[8] A 5-hydroxypyrimidine derivative, SNK-411, has demonstrated antimetastatic activity in a melanoma model.[9]
-
5-Methoxy Derivatives: The increased lipophilicity of 5-methoxy derivatives can lead to better cell penetration. However, the loss of the hydrogen bond donor capability might reduce the affinity for the target enzyme. In a study of thiazolo[4,5-d]pyrimidine derivatives, the introduction of a trifluoromethyl group at the 5-position, which is also lipophilic, showed significant anticancer activity.[10][11]
Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine derivatives have highlighted the importance of descriptors such as lipophilicity (SlogP) and electronic properties for anticancer activity, suggesting that the choice between a hydroxyl and a methoxy group can be optimized for a specific target.[12]
Hypothetical Comparative Anticancer Activity (IC₅₀ Values in µM)
| Pyrimidine Core | Substitution at other positions | Cancer Cell Line | 5-Hydroxy Derivative (IC₅₀ µM) | 5-Methoxy Derivative (IC₅₀ µM) | Reference (Illustrative) |
| Thiazolo[4,5-d]pyrimidine | Varied | Melanoma (A375) | >50 | 25.4 (for a 5-trifluoromethyl analog) | [10][11] |
| Pyrido[2,3-d]pyrimidine | Varied | Colon (HCT-116) | 15.2 | 8.5 | Hypothetical |
| 2,4-Diaminopyrimidine | Varied | Breast (MCF-7) | 22.8 | 12.1 | Hypothetical |
Note: The data in this table is illustrative and intended to highlight potential trends. Actual values would depend on the specific molecular scaffold.
Antiviral Activity
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. The nature of the substituent at the 5-position of the pyrimidine ring is a key determinant of their antiviral spectrum and potency.
Mechanism of Action: Antiviral pyrimidine nucleosides are typically phosphorylated intracellularly to their triphosphate form, which then inhibits viral DNA or RNA polymerases, leading to chain termination.
Comparative Insights:
-
5-Hydroxy Derivatives: The presence of a 5-hydroxyl group can influence the interaction with viral kinases and polymerases. 5-Hydroxymethyltubercidin has shown potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2.[13]
-
5-Methoxy Derivatives: In a comparative study, 5-methoxymethyl-2'-deoxyuridine (MMUdR) was found to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1).[14] Its mechanism of action was suggested to be different from other nucleoside analogs like idoxuridine.[14] The antiviral activity of 5-methoxymethyl-deoxyuridine is dependent on its phosphorylation by virus-induced deoxythymidine kinase.[15]
Comparative Antiviral Activity (EC₅₀ Values in µM)
| Virus | 5-Hydroxy Analog (EC₅₀ µM) | 5-Methoxy Analog (EC₅₀ µM) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Not widely reported | 2-4 (as 5-methoxymethyl-2'-deoxyuridine) | [14] |
| Human Coronavirus (HCoV-OC43) | 0.5 (as 5-hydroxymethyltubercidin) | Not reported | [13] |
| Dengue Virus (DENV-2) | 0.8 (as 5-hydroxymethyltubercidin) | Not reported | [13] |
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrimidine derivatives have shown promise in this area.
Mechanism of Action: The antimicrobial mechanisms of pyrimidine derivatives are diverse and can include inhibition of essential enzymes like dihydrofolate reductase (DHFR) or interference with cell wall synthesis.
Comparative Insights:
-
5-Hydroxy Derivatives: The ability to form hydrogen bonds is often crucial for the antimicrobial activity of pyrimidine derivatives, suggesting that 5-hydroxy derivatives could be potent inhibitors of bacterial enzymes.
-
5-Methoxy Derivatives: In a study of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, compounds with a para-methoxy substitution on a phenyl ring at the 5-position of the pyrimidine core exhibited significant antibacterial activity.[16] Another study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety showed that the introduction of a methoxy group could either enhance or diminish antimicrobial activity depending on its position and the overall structure of the molecule.[17]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Bacterial Strain | 5-Hydroxy Analog (MIC µg/mL) | 5-Methoxy Analog (MIC µg/mL) | Reference (Illustrative) |
| Staphylococcus aureus | 16 | 8 | Hypothetical |
| Escherichia coli | 32 | 16 | Hypothetical |
| Pseudomonas aeruginosa | 64 | 32 | Hypothetical |
Note: The data in this table is illustrative and intended to highlight potential trends. Actual values would depend on the specific molecular scaffold.
Experimental Protocols
Reproducible and standardized experimental protocols are fundamental to the validation of scientific findings. Below are methodologies for key bioactivity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the 5-hydroxy and 5-methoxy pyrimidine derivatives to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting a dose-response curve.
Antiviral Plaque Reduction Assay
This assay determines the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).
Protocol:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates at 37°C until viral plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC₅₀ Calculation: Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Concepts
Signaling Pathway: Inhibition of Thymidylate Synthase
Caption: Inhibition of Thymidylate Synthase by 5-substituted pyrimidine analogs.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The choice between a 5-hydroxy and a 5-methoxy pyrimidine derivative is a nuanced decision in drug design, with each substituent offering a distinct set of advantages and disadvantages. The 5-hydroxy group provides a crucial hydrogen bond donating capability that can be vital for target engagement, while the 5-methoxy group often enhances lipophilicity and metabolic stability, potentially leading to an improved pharmacokinetic profile.
The available data, although not always offering a direct head-to-head comparison, suggests that the optimal choice is highly dependent on the specific biological target and the desired therapeutic outcome. For targets where a hydrogen bond donor is critical for high-affinity binding, the 5-hydroxy derivatives may be superior. Conversely, for applications where enhanced cell permeability and a longer duration of action are paramount, 5-methoxy analogs might be the preferred choice.
Future research should focus on systematic comparative studies of 5-hydroxy and 5-methoxy pyrimidine analogs within the same molecular scaffold. This will provide more definitive insights into their structure-activity relationships and enable a more rational approach to the design of next-generation pyrimidine-based therapeutics.
References
- 1. ctppc.org [ctppc.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. journalwjbphs.com [journalwjbphs.com]
- 13. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. elearning.uniroma1.it [elearning.uniroma1.it]
- 17. Synthesis and Antiviral Activity of Novel 5-(1-Cyanamido-2-haloethyl) and 5-(1-Hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides | Scilit [scilit.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid as a drug scaffold
An Objective Guide to the Validation of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid as a Novel Drug Scaffold
Introduction: The Quest for Novel Scaffolds in Drug Discovery
The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel chemical entities that can address unmet medical needs. The structural core of a molecule, or its scaffold, is a pivotal determinant of its biological activity, dictating how it orients its functional groups to interact with a biological target. While many established scaffolds have given rise to blockbuster drugs, the challenges of drug resistance, off-target effects, and the "undruggable" proteome necessitate a continuous search for new molecular frameworks.
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-cancer agent Imatinib and the antiviral Zidovudine. Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic ring can engage in π-stacking interactions, making it a versatile platform for designing inhibitors of various enzyme classes, particularly kinases. This guide focuses on a specific, relatively unexplored pyrimidine derivative: This compound . We will provide a comprehensive, step-by-step framework for its validation as a drug scaffold, comparing its hypothetical performance with established alternatives through a series of industry-standard experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to expand the chemical space for therapeutic intervention.
Part 1: Physicochemical and In Silico Profiling
Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis of the core scaffold is essential. This initial assessment helps to predict its drug-like properties and potential liabilities.
Experimental Protocol: In Silico ADMET Prediction
-
Structure Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Property Calculation: A suite of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is calculated using predictive models such as SwissADME or pkCSM.
-
Lipinski's Rule of Five Analysis: The scaffold's compliance with Lipinski's Rule of Five is assessed to predict its potential for oral bioavailability. The rules are:
-
Molecular weight ≤ 500 Daltons
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
-
-
Comparison with Established Scaffolds: The predicted properties are benchmarked against those of well-established kinase inhibitor scaffolds, such as the aminopyrimidine core of Imatinib and the quinazoline core of Gefitinib.
Data Presentation: Comparative Physicochemical Properties
| Property | This compound | Aminopyrimidine (Imatinib Core) | Quinazoline (Gefitinib Core) |
| Molecular Weight ( g/mol ) | 184.16 | 109.13 | 130.14 |
| LogP | 0.85 | 0.52 | 2.15 |
| Hydrogen Bond Donors | 1 | 2 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 | 2 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
The in silico analysis suggests that this compound possesses a favorable drug-like profile, with no violations of Lipinski's Rule of Five. Its lower LogP compared to the quinazoline scaffold may indicate a more favorable solubility profile.
Part 2: Initial In Vitro Validation: Kinase Panel Screening
The pyrimidine scaffold is a well-known "hinge-binder" in kinase inhibitors. Therefore, a logical first step in the validation of our novel scaffold is to assess its activity against a broad panel of human kinases. This will help to identify initial hits and understand its selectivity profile.
Experimental Protocol: Broad Kinase Panel Screening
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO.
-
Assay Principle: A radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay is used to measure the enzymatic activity of a panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX).
-
Screening Concentration: The compound is screened at a single high concentration (e.g., 10 µM) against the kinase panel.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle). "Hits" are typically defined as kinases showing >50% inhibition.
Visualization: Kinase Screening Workflow
Caption: Workflow for primary kinase panel screening.
Part 3: Hit-to-Lead Optimization and Selectivity Profiling
Once initial hits are identified, the next phase involves synthesizing a small library of analogues to explore the structure-activity relationship (SAR) and improve potency and selectivity.
Experimental Protocol: Analogue Synthesis and IC₅₀ Determination
-
Analogue Design: Based on the initial screening hits, analogues of this compound are designed to probe key interactions with the target kinase. Modifications could include variations at the 2-methyl and 5-methoxy positions.
-
Synthesis and Purification: The designed analogues are synthesized and purified (>95% purity) by standard organic chemistry techniques.
-
IC₅₀ Determination: The potency of the most promising analogues is determined by generating dose-response curves against the target kinase. The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.
-
Selectivity Assessment: The IC₅₀ values are also determined for a panel of closely related kinases and known off-targets to assess the selectivity of the scaffold.
Data Presentation: Hypothetical SAR Data for a Target Kinase
| Compound | R1 | R2 | IC₅₀ (nM) |
| Scaffold | -CH₃ | -OCH₃ | >10,000 |
| Analogue 1 | -CF₃ | -OCH₃ | 5,200 |
| Analogue 2 | -CH₃ | -NH₂ | 1,500 |
| Analogue 3 | -CF₃ | -NH₂ | 85 |
This hypothetical data illustrates how systematic modification of the scaffold can lead to a significant improvement in potency.
Visualization: Signaling Pathway Inhibition
Efficacy of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Within this vast chemical space, derivatives of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid represent a promising, yet underexplored, class of compounds. The strategic placement of a methoxy group at the 5-position and a methyl group at the 2-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide provides a comparative analysis of the efficacy of various pyrimidine-4-carboxylic acid derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While a direct comparative study on a homologous series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes data from closely related pyrimidine structures to inform future drug discovery efforts centered on this scaffold.
Comparative Efficacy of Pyrimidine-4-Carboxylic Acid Derivatives
The therapeutic efficacy of pyrimidine-4-carboxylic acid derivatives is profoundly influenced by the nature of the substituents on the pyrimidine ring and the functional group at the 4-position (e.g., carboxylic acid, ester, or amide). The following sections compare the efficacy of different classes of these derivatives in various therapeutic areas.
Anticancer Activity
The pyrimidine core is a prevalent feature in many anticancer agents. Modifications to the pyrimidine-4-carboxylic acid scaffold have yielded compounds with potent antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Efficacy of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine | Compound 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [1] |
| Imidazo[1,2-a]pyrimidine | Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1, derived from studies on imidazo[1,2-a]pyrimidine derivatives, highlights the potential of the broader pyrimidine class as a source of anticancer compounds. The variation in IC50 values underscores the critical role of specific substitutions in determining cytotoxic potency against different cancer cell types.
Antiviral Activity
Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy. Non-nucleoside pyrimidine derivatives are also emerging as potent viral inhibitors. A notable example is the evaluation of dihydroxypyrimidine (DHP) derivatives as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease.
Table 2: Anti-HCMV Efficacy of Dihydroxypyrimidine Derivatives
| Compound Class | Derivative Example | Antiviral Activity (EC50, µM) | Reference |
| DHP Carboxylic Acids | Analog 14 | 14.4 - 22.8 | |
| DHP Methyl Esters | Analog 13 | Moderate Activity | |
| DHP Carboxamides | Analog 15 | Moderate Activity |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
A study on these derivatives revealed that the carboxylic acid analogs generally exhibited better overall potency compared to the corresponding methyl esters and carboxamides. This suggests that the electronic properties of the carboxylic acid are crucial for effective chelation of the metal ions in the viral enzyme's active site.
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives have been extensively explored as kinase inhibitors. For instance, a series of 5-carbamoyl-2-phenylpyrimidine derivatives were identified as potent phosphodiesterase 4 (PDE4) inhibitors.
Table 3: PDE4B Inhibitory Activity of 5-Carbamoyl-2-phenylpyrimidine Derivatives
| Derivative | PDE4B IC50 (nM) | Reference |
| Parent Compound | 200 | [2] |
| N-neopentylacetamide derivative (10f) | 8.3 | [2] |
| 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative (39) | 0.21 (murine splenocytes) | [2] |
As shown in Table 3, strategic modifications of the carboxamide moiety led to a significant enhancement in inhibitory potency against PDE4B. This highlights the importance of the carboxamide group in mediating interactions with the target enzyme and underscores the potential for optimizing the this compound scaffold for kinase inhibition.
Structure-Activity Relationship (SAR) Insights
The collective findings from studies on various pyrimidine-4-carboxylic acid derivatives provide valuable insights into the structure-activity relationships that govern their biological efficacy.
Caption: Key structural determinants of biological activity in pyrimidine-4-carboxylic acid derivatives.
-
C4-Functional Group: The nature of the functional group at the C4 position is a critical determinant of activity. Carboxylic acids can act as crucial hydrogen bond donors/acceptors or metal chelators. Amide derivatives offer opportunities for extensive SAR exploration by varying the amine substituent, which can probe different regions of a target's binding pocket. Esters can serve as prodrugs, improving cell permeability, and are later hydrolyzed to the active carboxylic acid.
-
C2-Substituent: The methyl group at the C2 position, as in the target scaffold, is known to enhance lipophilicity, which can improve membrane permeability.
-
C5-Substituent: The methoxy group at the C5 position is an electron-donating group that can influence the electronic distribution within the pyrimidine ring, potentially affecting target binding affinity and metabolic stability.
Experimental Protocols for Efficacy Evaluation
The following are representative experimental protocols for assessing the anticancer and antiviral efficacy of novel chemical entities, which can be adapted for the evaluation of this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay is used to quantify the inhibition of viral replication.
Protocol Steps:
-
Cell Seeding: Plate host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates and grow to confluency.
-
Viral Infection: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour).
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
Conclusion and Future Directions
While a comprehensive comparative analysis of a dedicated series of this compound derivatives is yet to be published, the available data on related pyrimidine structures strongly supports the therapeutic potential of this scaffold. The insights into the structure-activity relationships of pyrimidine-4-carboxylic acids, esters, and amides in anticancer, antiviral, and kinase inhibition contexts provide a solid foundation for the rational design of novel and potent drug candidates based on the this compound core.
Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives with diverse substitutions at the C4-carboxamide position and exploration of different bioisosteric replacements for the C2-methyl and C5-methoxy groups. Such studies will be instrumental in elucidating the specific SAR for this promising class of compounds and paving the way for the development of novel therapeutics.
References
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxypyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, a foundational element in numerous therapeutic agents.[1][2] Its inherent ability to engage in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of molecules targeting a host of biological processes. The strategic functionalization of the pyrimidine ring can lead to potent and selective inhibitors of key enzymes and receptors.[1] This guide delves into the nuanced world of 5-methoxypyrimidine analogs, a class of compounds demonstrating significant promise in modern drug discovery. We will explore their structure-activity relationships (SAR), compare their biological performance with supporting data, and provide detailed experimental methodologies to empower your research endeavors.
The Significance of the 5-Methoxy Group: A Subtle yet Powerful Modulator
The introduction of a methoxy group at the 5-position of the pyrimidine ring may seem like a minor alteration, but it imparts significant changes to the molecule's electronic and steric properties. This substitution can influence the molecule's conformation, solubility, and, most critically, its interaction with biological targets. The 5-methoxy group can act as a hydrogen bond acceptor and its presence can orient other substituents into optimal binding conformations within an active site. This guide will illuminate how modifications at other positions of the 5-methoxypyrimidine core can dramatically alter biological activity, paving the way for the rational design of novel therapeutics.
Comparative Analysis of 5-Methoxypyrimidine Analogs as Kinase Inhibitors
A primary therapeutic area for pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a key feature in many approved kinase inhibitors. Here, we compare a series of hypothetical and literature-derived 5-methoxypyrimidine analogs to elucidate key SAR principles.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-methoxypyrimidine analogs is profoundly influenced by the nature of substituents at the C2 and C4 positions.
-
C2 Position: The introduction of an amino group at the C2 position is a common strategy in the design of kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the kinase active site. The nature of the substituent on this amino group can fine-tune potency and selectivity.
-
C4 Position: The C4 position offers a versatile handle for modification. Displacement of a leaving group, such as a chlorine atom, with various amines or other nucleophiles allows for the exploration of different chemical spaces and the optimization of interactions with the solvent-exposed region of the kinase.
-
The 5-Methoxy Group: As previously mentioned, the 5-methoxy group can contribute to binding affinity and influence the overall conformation of the molecule, positioning the C2 and C4 substituents for optimal interaction with the target kinase.
Performance Data of Representative Analogs
The following table summarizes the inhibitory activity of a selection of pyrimidine derivatives against various kinases. While not all are strictly 5-methoxypyrimidine analogs, they provide valuable insights into the SAR of this class of compounds.
| Compound ID | R1 (C2-substituent) | R2 (C4-substituent) | Target Kinase | IC50 (nM) | Reference |
| PMP-001 | Phenylamino | Methoxy | EGFR | 50 | [4] |
| PMP-002 | Phenylamino | Methoxy | VEGFR2 | 75 | [4] |
| Compound 9u | (4-(3-(3-fluorophenyl)acrylamido)phenyl)amino | (3-(N-methylcarbamoyl)thiophen-2-yl)amino | EGFR | 91 | [5] |
| Compound 4h | 4-morpholino-pyrido[3,2-d]pyrimidine core | - | PI3Kα | - | [6] |
| Compound 4h | 4-morpholino-pyrido[3,2-d]pyrimidine core | - | mTOR | - | [6] |
Note: The data for PMP-001 and PMP-002 are hypothetical examples provided in a review to illustrate potential kinase inhibitory activity.[4] Compound 9u is a 5-trifluoromethylpyrimidine derivative, but provides insight into substitutions at C2 and C4.[5] Compound 4h is a pyridopyrimidine, highlighting the activity of related scaffolds.[6]
Signaling Pathways Modulated by 5-Methoxypyrimidine Analogs
Active 5-methoxypyrimidine analogs often exert their effects by modulating key signaling pathways implicated in cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the evaluation of novel 5-methoxypyrimidine analogs, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[7]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (5-methoxypyrimidine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each compound in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (5-methoxypyrimidine analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The 5-methoxypyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic manipulation of substituents at the C2 and C4 positions, guided by an understanding of the target's active site, can lead to the development of potent and selective inhibitors. The experimental protocols provided herein offer a robust framework for the evaluation of newly synthesized analogs. Future research should focus on the systematic exploration of the chemical space around the 5-methoxypyrimidine core, with an emphasis on optimizing pharmacokinetic and pharmacodynamic properties to translate in vitro potency into in vivo efficacy.
References
- 1. youtube.com [youtube.com]
- 2. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to In Vitro Assay Comparisons of Pyrimidine Carboxylic Acid Isomers
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] A critical, yet often underappreciated, aspect of drug design is the influence of isomerism—subtle changes in the arrangement of functional groups can lead to dramatic shifts in biological activity. This guide provides an in-depth technical comparison of pyrimidine carboxylic acid derivatives, focusing on how isomeric changes impact their inhibitory activity against Dihydroorotate Dehydrogenase (DHODH), a key enzyme in oncology and immunology. We will dissect the causality behind experimental design, provide detailed, field-tested protocols for enzymatic and cell-based assays, and present structure-activity relationship (SAR) data to offer a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrimidine Scaffolds and DHODH Inhibition
Pyrimidine derivatives are foundational to numerous biological processes. Their role as components of nucleic acids (cytosine, thymine, and uracil) places them at the center of cellular replication and transcription.[1] Consequently, the enzymes that regulate pyrimidine biosynthesis are critical targets for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[4][5]
One of the most validated targets in this pathway is Dihydroorotate Dehydrogenase (DHODH).[4] Located on the inner mitochondrial membrane, DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[6] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in highly proliferative cells.[1] This mechanism is the basis for approved drugs like Leflunomide and Teriflunomide.[4]
The efficacy of DHODH inhibitors is exquisitely sensitive to their molecular geometry. The position of key functional groups, such as a carboxylic acid or its bioisostere, the carboxamide, dictates how the molecule fits within the enzyme's active site. This guide uses a case study approach to compare isomers from a potent series of pyrimidine-4-carboxamide DHODH inhibitors to illustrate these critical principles.
The Central Role of DHODH in Pyrimidine Biosynthesis
The de novo pyrimidine synthesis pathway is a fundamental cellular process. DHODH's role within this pathway is pivotal, linking it directly to the production of UMP, the precursor for all other pyrimidine nucleotides. Inhibiting this single enzymatic step effectively starves rapidly dividing cells of the building blocks needed for DNA and RNA synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis, in vitro antimicrobial and cytotoxic activities of novel pyrimidine-benzimidazol combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Metabolic Stability of Substituted Pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Quest for Metabolic Durability
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to kinase inhibitors used in oncology.[1][2] Its prevalence is due to its versatile structure, capable of forming critical hydrogen bonds and acting as a bioisostere for other aromatic systems.[2] However, the journey from a potent hit compound to a viable drug candidate is frequently challenged by metabolic instability. A compound that is rapidly metabolized by the body will struggle to achieve the necessary therapeutic concentrations, leading to a short duration of action and poor oral bioavailability.[3]
Therefore, a deep, mechanistic understanding of how the pyrimidine core and its substituents interact with metabolic enzymes is not merely an academic exercise—it is a critical pillar of modern drug design. This guide provides a comparative study of the metabolic stability of substituted pyrimidines, grounded in experimental data and established protocols. We will dissect the key metabolic pathways, explore how structural modifications can steer a molecule's fate, and provide detailed methodologies for assessing stability in your own research.
Section 1: Fundamentals of Pyrimidine Metabolism
The metabolic fate of a pyrimidine-based drug is primarily dictated by a suite of enzymes concentrated in the liver. These enzymes, broadly categorized into Phase I and Phase II systems, work to transform xenobiotics into more water-soluble compounds to facilitate their excretion.[4]
Key Metabolic Players
-
Cytochrome P450 (CYP) Superfamily: These heme-containing enzymes are the primary drivers of Phase I oxidative metabolism.[5] For pyrimidine rings, CYPs often catalyze hydroxylation at electron-rich positions or on alkyl substituents. Key isoforms implicated in the metabolism of pyrimidine-containing drugs include CYP3A4, CYP2D6, and CYP2C9.[4]
-
Aldehyde Oxidase (AO): A cytosolic enzyme that plays a crucial role in the metabolism of nitrogen-containing heterocycles.[4] AO catalyzes oxidation on electron-deficient carbon atoms adjacent to a ring nitrogen. This pathway is a significant consideration for many pyrimidine scaffolds and is notorious for poor cross-species predictability, making early assessment in human-derived systems essential.[4][6]
-
Dihydropyrimidine Dehydrogenase (DPD): This enzyme is central to the catabolism of endogenous pyrimidines like uracil and thymine. It reduces the pyrimidine ring, initiating a cascade that leads to ring cleavage and breakdown.[7] Analogs that mimic these natural pyrimidines can be susceptible to this degradation pathway.
-
UDP-glucuronosyltransferases (UGTs): These are Phase II enzymes that conjugate glucuronic acid to the drug molecule, a common route if a suitable functional group (like a hydroxyl introduced during Phase I) is present. This process dramatically increases water solubility, preparing the compound for excretion.[4]
The interplay of these enzymatic pathways determines the overall stability of a pyrimidine derivative. A simplified view of the primary oxidative metabolic pathways is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement for Novel Compounds Derived from 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
In the journey from a promising chemical scaffold to a clinically viable therapeutic, establishing definitive proof of target engagement is a critical milestone.[1][2] It is the linchpin that connects a compound's molecular interaction to its biological effect, providing the mechanistic confidence required to advance a candidate through the costly pipeline of drug development. The absence of this confirmation is a leading cause of clinical trial failures, where compounds that show promise in initial screens fail to demonstrate efficacy in patients, often because they never adequately interacted with their intended target in a complex physiological system.[3][4]
The 5-Methoxy-2-methylpyrimidine-4-carboxylic acid scaffold represents a promising starting point for novel therapeutics. Pyrimidine derivatives are well-established pharmacophores, known for their ability to mimic nucleic acid bases and interact with a wide range of biological targets, including kinases and enzymes involved in nucleotide synthesis.[5] However, a novel derivative's potential remains purely theoretical until its interaction with a specific protein target is rigorously validated.
This guide provides a comparative analysis of key methodologies for confirming and quantifying the target engagement of novel compounds derived from this pyrimidine series. We will move from direct biochemical assessments with purified proteins to complex cellular and proteomic systems, explaining the causality behind experimental choices and providing field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with a logical framework for generating robust, self-validating data packages that de-risk projects and accelerate the path to clinical success.
The Validation Funnel: A Multi-Faceted Approach to Target Engagement
A successful target engagement strategy is not reliant on a single experiment. Instead, it employs a tiered, multi-faceted approach where orthogonal methods are used to build a comprehensive and irrefutable body of evidence. Each layer of this validation funnel increases the physiological relevance of the findings, from the simplicity of a biochemical assay to the complexity of an in-cell or whole-organism system.
Caption: The Target Engagement Validation Funnel.
Part 1: Foundational Biochemical Assays — Quantifying Direct Physical Interaction
The first and most fundamental question is whether the compound can physically bind to its intended target, a purified protein, in a controlled, cell-free environment.[1][4] These biophysical methods are indispensable for initial hit validation, detailed mechanistic studies, and establishing structure-activity relationships (SAR).[6][7]
Surface Plasmon Resonance (SPR): The Gold Standard for Binding Kinetics
Expertise & Experience: SPR is a label-free optical technique that provides real-time data on the rates of association (k-on) and dissociation (k-off) of a compound with its target.[8][9][10] This kinetic information is invaluable, as a compound's residence time on its target can often be more predictive of in vivo efficacy than binding affinity (KD) alone. We prioritize SPR when we need to understand the dynamics of the interaction, which is crucial for lead optimization.
Caption: Standard Surface Plasmon Resonance (SPR) Workflow.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve a density that provides a robust signal without causing mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Cycle:
-
Inject the analyte over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase .
-
Switch to injecting running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.
-
-
Data Analysis: Subtract the reference surface signal and the buffer-only injection signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD).
Data Summary Table: SPR Kinetic Data
| Compound | Target Protein | k-on (1/Ms) | k-off (1/s) | KD (nM) |
| Derivative A | Kinase X | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| Derivative B | Kinase X | 1.8 x 10^5 | 9.0 x 10^-2 | 500 |
| Parent Scaffold | Kinase X | No Binding | No Binding | >100,000 |
Trustworthiness: The strength of SPR lies in its real-time, label-free nature, which reduces the risk of artifacts from fluorescent tags or labels.[8] However, protein immobilization can sometimes alter its conformation. Therefore, confirming binding with an in-solution technique is a critical validation step.
Isothermal Titration Calorimetry (ITC): The Definitive Thermodynamic Profile
Expertise & Experience: ITC is the gold standard for measuring the thermodynamics of a binding event.[11] It directly measures the heat released or absorbed as a compound binds to its target, providing a complete thermodynamic profile, including the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[12][13][14] This information is crucial for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which guides rational drug design.
Caption: Standard Isothermal Titration Calorimetry (ITC) Workflow.
Experimental Protocol: ITC Analysis
-
Sample Preparation: Dialyze both the purified target protein and the pyrimidine compound into the exact same buffer to minimize heats of dilution.[13] Degas all solutions thoroughly.
-
Instrument Setup: Load the protein solution (e.g., 10 µM) into the sample cell and the compound solution (e.g., 100 µM) into the injection syringe.
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a raw thermogram.[12]
-
Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot this heat change against the molar ratio of ligand to protein and fit the resulting isotherm to a binding model to extract the thermodynamic parameters.[15]
Data Summary Table: ITC Thermodynamic Data
| Compound | Target Protein | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Derivative A | Kinase X | 25 | 1.05 | -8.5 | -2.1 |
| Derivative B | Kinase X | 550 | 0.98 | -4.2 | -4.5 |
Trustworthiness: ITC is performed with both components free in solution, making it a true equilibrium measurement and an excellent orthogonal validation for immobilization-based techniques like SPR.[11] Its primary limitation is the relatively high amount of protein required.
Part 2: Cellular Target Engagement — Proving Interaction in a Physiological Milieu
Confirming that a compound binds its target in a test tube is necessary, but not sufficient. The complex, crowded environment of a living cell presents barriers to entry and a multitude of potential off-targets. Cellular target engagement assays are essential to demonstrate that a compound can reach and bind its intracellular target.[1][16]
Cellular Thermal Shift Assay (CETSA®): The Benchmark for Intracellular Binding
Expertise & Experience: CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, the resulting complex is typically more resistant to thermal denaturation. By heating intact cells or cell lysates and then measuring the amount of soluble protein remaining, we can directly infer target engagement.[18][19] It is the most direct, label-free method for confirming target binding inside a cell.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment: Culture cells expressing the target of interest. Treat the cells with the pyrimidine derivative at a fixed concentration (e.g., 10 µM) or with vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[20]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using a detection method like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: For each temperature, normalize the amount of soluble protein to the amount at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein versus temperature to generate melt curves for both the vehicle- and compound-treated samples. The difference in the melting temperature (Tm) is the thermal shift.
Data Summary Table: CETSA Thermal Shift Data
| Compound (10 µM) | Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | Thermal Shift (ΔTm) |
| Derivative A | Kinase X | 52.5 | 58.0 | +5.5°C |
| Derivative B | Kinase X | 52.5 | 53.0 | +0.5°C |
| Negative Control | Kinase X | 52.5 | 52.4 | -0.1°C |
Trustworthiness: CETSA's key advantage is that it is performed in intact cells or lysates without requiring any modification to the compound or the target protein, providing high physiological relevance.[19][21] A positive thermal shift is strong evidence of intracellular target engagement.
Part 3: Proteome-Wide Selectivity — Defining On- and Off-Target Interactions
An effective drug must not only bind its intended target but also avoid binding to a large number of other proteins, which could lead to toxicity.[1] Chemoproteomic methods allow for an unbiased, proteome-wide survey of a compound's binding partners, providing a comprehensive selectivity profile.
Kinobeads Competition Binding: A Case Study for Kinase Inhibitors
Expertise & Experience: Since many pyrimidine derivatives target protein kinases, kinobeads are an exceptionally relevant tool. Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[22] In a competition experiment, cell lysate is pre-incubated with our pyrimidine compound. The compound will bind to its specific kinase targets, preventing them from being captured by the kinobeads. By using quantitative mass spectrometry to identify which kinases are less abundant on the beads in the presence of the drug, we can determine the compound's targets and their relative affinities across the kinome.[23][24]
Caption: Kinobeads Chemoproteomics Workflow.
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare native cell lysate from a relevant cell line under conditions that preserve kinase activity.
-
Competition Binding: Aliquot the lysate and incubate with a dose-range of the pyrimidine derivative (e.g., 1 nM to 30 µM) or vehicle (DMSO) for 45-60 minutes.[23]
-
Kinobeads Pulldown: Add the kinobeads slurry to each sample and incubate to allow for the capture of kinases not occupied by the test compound.
-
Sample Processing: Pellet the beads, wash extensively to remove non-specific binders, and elute the captured proteins.
-
LC-MS/MS Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze via quantitative label-free LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides for each kinase across all dose points. Plot the normalized abundance of each kinase against the compound concentration and fit to a dose-response model to determine the apparent dissociation constant (KDapp) or IC50 for each interaction.[24]
Data Summary Table: Kinobeads Selectivity Profile for Derivative A
| Protein Target | Class | Apparent KD (nM) | Comment |
| Kinase X | Tyrosine Kinase | 22 | Primary On-Target |
| Kinase Y | Ser/Thr Kinase | 450 | Secondary Target |
| Kinase Z | Tyrosine Kinase | 2,100 | Weak Off-Target |
| RIPK2 | Ser/Thr Kinase | >10,000 | Not a significant hit |
| ~250 other kinases | - | >10,000 | No significant binding |
Trustworthiness: This unbiased approach provides a panoramic view of a compound's selectivity.[22] It can uncover unexpected off-targets that may explain toxicity or provide opportunities for drug repurposing. The data generated is highly valuable for de-risking a compound before it moves into more complex in vivo studies.[1]
Conclusion: Building a Self-Validating Case for Target Engagement
Validating target engagement for a novel compound series, such as those derived from this compound, is a systematic process of building an evidence-based narrative. No single technique is sufficient. The true power lies in the convergence of data from orthogonal methods.
A compound that demonstrates direct binding to a purified protein with favorable kinetics and thermodynamics (SPR & ITC ), subsequently shows evidence of engaging that same target inside a living cell (CETSA ), and is confirmed to be highly selective for that target across the proteome (Chemoproteomics ) has a robust and trustworthy data package. This multi-pronged validation provides the highest degree of confidence that the compound's observed biological activity is a direct result of its intended mechanism of action, paving the way for successful preclinical and clinical development.
References
- 1. selvita.com [selvita.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 6. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 10. nuvisan.com [nuvisan.com]
- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Khan Academy [khanacademy.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. news-medical.net [news-medical.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 5-methoxy-2-methylpyrimidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives showing potential for a range of biological activities, including antimicrobial and anticancer properties.[1][2] However, this potential can only be realized if off-target effects, which can lead to toxicity or diminished efficacy, are meticulously characterized and minimized.
This guide provides a comprehensive framework for the cross-reactivity profiling of novel this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the principles of selectivity assessment. Our approach is grounded in the tenets of scientific integrity, ensuring that every step is part of a self-validating system to build a robust and trustworthy dataset.
The Imperative of Early and Comprehensive Profiling
In the realm of drug discovery, especially with scaffolds that can interact with ATP-binding sites, such as those often targeted by pyrimidine derivatives, assuming selectivity is a recipe for late-stage failure.[3] A compound's interaction with a multitude of cellular proteins—its "cross-reactivity profile"—is a key determinant of its therapeutic window. Early, broad profiling against a panel of relevant off-targets is not just a regulatory expectation but a fundamental aspect of understanding a compound's mechanism of action and potential liabilities.[4][5] This proactive approach allows for the early deselection of promiscuous compounds and guides the structure-activity relationship (SAR) studies toward enhancing selectivity.[6]
A Strategic Approach to Profiling
A tiered approach is often the most efficient strategy for profiling novel compounds. This begins with broad, high-throughput screening against a large panel of potential off-targets, followed by more focused, in-depth analysis of any identified "hits."
Below is a recommended workflow for the cross-reactivity profiling of this compound derivatives.
Caption: A tiered workflow for cross-reactivity profiling.
Phase 1: Casting a Wide Net with Kinase Panels
Given that the pyrimidine scaffold is a common feature in kinase inhibitors, a broad kinase panel screen is the logical starting point.[3] Numerous commercial services offer such panels, screening compounds against hundreds of kinases.[7]
Experimental Choice: A radiometric assay, such as the HotSpot™ assay, is a robust choice for the initial screen.[3] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity. Screening at a relatively high concentration (e.g., 1 µM) helps to identify even weak off-target interactions.[3]
Hypothetical Data: Let's consider three hypothetical derivatives of this compound: Compound A , Compound B , and Compound C . Their primary target is assumed to be Kinase X.
| Compound | Primary Target (Kinase X) % Inhibition @ 1µM | Off-Target Kinase Y % Inhibition @ 1µM | Off-Target Kinase Z % Inhibition @ 1µM |
| Compound A | 95% | 85% | 15% |
| Compound B | 92% | 25% | 10% |
| Compound C | 88% | 90% | 80% |
From this initial screen, Compound A and Compound C show significant inhibition of off-target kinases, warranting further investigation. Compound B appears to be more selective.
Phase 2: Quantifying Off-Target Potency
The next logical step is to determine the IC50 values for the off-target "hits" identified in the initial screen. This provides a quantitative measure of potency and allows for a direct comparison with the on-target potency.
Experimental Choice: A 10-point dose-response curve using a luminescent ADP-Glo™ assay can be employed for IC50 determination.[8] This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase inhibition.
Hypothetical Data:
| Compound | Primary Target (Kinase X) IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Selectivity Ratio (Off-Target Y / On-Target) |
| Compound A | 10 | 50 | >10,000 | 5 |
| Compound B | 15 | 800 | >10,000 | 53 |
| Compound C | 25 | 30 | 100 | 1.2 |
Analysis:
-
Compound C is highly non-selective, with comparable potency against Kinase X, Y, and Z. This compound would likely be deprioritized.
-
Compound A shows a modest 5-fold selectivity for its primary target over Kinase Y.
-
Compound B demonstrates a much better selectivity profile, with a greater than 50-fold window between its on-target and off-target activities.
Phase 3: The Crucial Step into the Cellular Environment
Biochemical assays are essential, but they don't tell the whole story.[4] Factors like cell permeability, intracellular ATP concentrations, and the engagement of the target in its native environment can significantly alter a compound's activity and selectivity.[9][10] Therefore, validating these findings in a cellular context is a critical step.[11]
Experimental Choice 1: Cellular Target Engagement: Assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended (and unintended) targets within a living cell.[4]
Experimental Choice 2: Cell-Based Phenotypic Assays: Ultimately, the concern with off-target activity is the potential for unwanted biological consequences. Cytotoxicity assays are a fundamental component of this assessment.[5]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol assesses the effect of the compounds on the metabolic activity of a relevant cell line, serving as an indicator of cell viability.
Objective: To determine the concentration at which the test compounds reduce cell viability by 50% (GI50).
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if relevant)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
Hypothetical Data:
| Compound | GI50 in HEK293 cells (µM) |
| Compound A | 2.5 |
| Compound B | >50 |
| Compound C | 0.8 |
Interpretation: The low GI50 values for Compound A and especially Compound C suggest that their off-target activities may be leading to cellular toxicity at concentrations close to their effective on-target concentrations. In contrast, Compound B , with its high GI50 value, displays a much wider therapeutic window, making it the most promising lead candidate from this hypothetical series.
Visualizing the Path to Selectivity
The following diagram illustrates the decision-making process based on the integrated data from biochemical and cellular assays.
Caption: Decision matrix for lead candidate selection.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the cross-reactivity profiling of this compound derivatives. By integrating broad biochemical screens with targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for identifying promising lead candidates like the hypothetical Compound B , while flagging and deprioritizing promiscuous compounds such as Compound C early in the discovery process. The principles and protocols described herein are designed to ensure scientific rigor and provide a solid foundation for the development of safe and effective therapeutics.
References
- 1. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 2. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]
- 5. news-medical.net [news-medical.net]
- 6. air.unimi.it [air.unimi.it]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. nuvisan.com [nuvisan.com]
A Comparative Guide to the Synthesis of Polysubstituted Pyrimidines: From Classic Reactions to Modern Catalysis
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound.[1][2][3] Beyond this central role in biochemistry, synthetic polysubstituted pyrimidines are privileged scaffolds in a vast array of therapeutic agents, demonstrating activities as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs.[4][5][6][7] The precise arrangement of substituents on the pyrimidine core dictates its pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery and development professionals.[4]
This guide provides a comparative analysis of the most prominent synthetic strategies for accessing polysubstituted pyrimidines. We will delve into the mechanistic underpinnings of classical named reactions, explore the power and precision of modern catalytic methods, and offer practical insights to aid in the selection of the optimal synthetic route for your target molecule.
Classical Approaches: Time-Tested Routes to the Pyrimidine Core
For over a century, chemists have relied on a handful of robust reactions to construct the pyrimidine ring. These methods, while sometimes limited in scope, are often characterized by their simplicity and the use of readily available starting materials.
The Biginelli Reaction: A One-Pot, Three-Component Powerhouse
First reported by Pietro Biginelli in 1891, this multicomponent reaction (MCR) remains a highly popular method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be readily oxidized to the corresponding pyrimidines.[8] The classical Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic catalysis.[8][9]
Mechanism and Rationale: The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[9][10] This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product.[8][9] The acid catalyst is crucial as it activates the aldehyde for nucleophilic attack by urea and facilitates the dehydration steps.
Representative Experimental Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone [1][11]
-
Materials: Aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), ethanol (20 mL), and concentrated hydrochloric acid (0.5 mL).
-
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, and urea in a round-bottom flask containing ethanol.
-
Add the hydrochloric acid catalyst and stir the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
-
Advantages:
-
Operational Simplicity: A one-pot procedure with readily available and inexpensive starting materials.
-
Atom Economy: As a multicomponent reaction, it is inherently atom-economical.
-
Product Diversity: A wide range of aldehydes and active methylene compounds can be employed, leading to a diverse library of DHPMs.[12]
Limitations:
-
Harsh Conditions: The classical protocol often requires strong acids and high temperatures.
-
Low Yields: Yields can be low, especially with aliphatic and sterically hindered aldehydes.[13]
-
Limited Substitution: The classical reaction primarily yields dihydropyrimidines, requiring a subsequent oxidation step to achieve full aromaticity.
Modern Variants: To address these limitations, numerous modifications have been developed, including the use of Lewis acids (e.g., Yb(OTf)₃, InCl₃), ionic liquids, and microwave irradiation to improve yields and shorten reaction times under milder conditions.[1][9][14][15] Solvent-free "grindstone" methods also offer a more environmentally friendly approach.[11][16]
The Pinner Synthesis: A Versatile Cyclocondensation
The Pinner synthesis is a condensation reaction between a 1,3-dicarbonyl compound and an amidine, typically catalyzed by a base.[17][18] This method is highly effective for preparing a variety of substituted pyrimidines, including those with hydroxyl or amino groups at the 2- and 4-positions.
Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The choice of base is critical to deprotonate the 1,3-dicarbonyl compound, forming the nucleophilic enolate.
Representative Experimental Protocol: Pinner Synthesis of a 2-Substituted Pyrimidine [1]
-
Materials: 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol), amidine hydrochloride (12 mmol), sodium ethoxide (12 mmol), and absolute ethanol (30 mL).
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the 1,3-dicarbonyl compound and the amidine hydrochloride to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with an appropriate acid.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield the pure pyrimidine derivative.
-
Modern Catalytic Strategies: Precision and Efficiency
While classical methods are valuable, modern synthetic chemistry has ushered in an era of catalytic reactions that offer unparalleled control over the introduction of substituents onto the pyrimidine core. These methods often operate under milder conditions with broader functional group tolerance.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the synthesis of polysubstituted pyrimidines.[19] These reactions typically start with a halogenated pyrimidine precursor.
-
Suzuki-Miyaura Coupling: This reaction couples a halopyrimidine with a boronic acid or ester to form a C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[20][21] Microwave-assisted protocols have been shown to be highly efficient, with short reaction times and low catalyst loadings.[20][22] The regioselectivity of the coupling on polyhalogenated pyrimidines can often be controlled due to the different reactivities of the halogen atoms at various positions.[20][21]
-
Sonogashira Coupling: This reaction introduces alkynyl groups onto the pyrimidine ring by coupling a halopyrimidine with a terminal alkyne, catalyzed by palladium and copper complexes.[23][24][25] This method is valuable for creating precursors for further transformations or for synthesizing compounds with specific electronic or structural properties.[25]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling a halopyrimidine with a primary or secondary amine.[26][27][28] It is a highly versatile method for synthesizing aminopyrimidines, which are common motifs in bioactive molecules.[29] The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this reaction.[26]
Direct C-H Activation/Functionalization
A more recent and highly atom-economical strategy involves the direct functionalization of C-H bonds on the pyrimidine ring.[30] This approach avoids the need for pre-functionalized starting materials (like halopyrimidines), reducing the number of synthetic steps. Transition metals like palladium and rhodium are often used to catalyze these reactions, enabling the introduction of aryl, alkyl, and other groups with high regioselectivity.[30][31]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a comparative summary of the discussed methods.
| Synthetic Route | Key Transformation | Advantages | Limitations | Typical Yields |
| Biginelli Reaction | [3+1] Cyclocondensation | One-pot, atom-economical, simple starting materials.[9][12] | Often requires harsh conditions, may give low yields, produces DHPMs.[13] | 40-90% (highly variable) |
| Pinner Synthesis | [3+3] Cyclocondensation | Versatile for various substitution patterns, good yields.[17] | Requires synthesis of amidine precursors. | 60-95% |
| Suzuki-Miyaura Coupling | C-C bond formation | Excellent functional group tolerance, mild conditions, high yields.[20][22] | Requires halogenated pyrimidine and boronic acid precursors. | 70-98% |
| Sonogashira Coupling | C-C (alkynyl) bond formation | Introduces valuable alkynyl functionality, mild conditions.[25] | Requires terminal alkynes, catalyst sensitivity. | 65-95% |
| Buchwald-Hartwig Amination | C-N bond formation | Broad amine scope, mild conditions, high efficiency.[26][28] | Requires halogenated pyrimidine, ligand sensitivity. | 70-99% |
| C-H Activation | Direct C-H functionalization | High atom economy, fewer synthetic steps.[30] | Can have regioselectivity challenges, catalyst development is ongoing. | 50-90% |
Visualizing Synthetic Workflows
To better illustrate the decision-making process and the reaction mechanisms, the following diagrams are provided.
Caption: A workflow diagram for selecting a synthetic route to polysubstituted pyrimidines.
Caption: A simplified mechanism of the Biginelli reaction.
Caption: A general schematic for palladium-catalyzed cross-coupling on a pyrimidine core.
Conclusion and Future Outlook
The synthesis of polysubstituted pyrimidines is a mature yet continually evolving field. While classical reactions like the Biginelli and Pinner syntheses provide reliable access to certain core structures, modern catalytic methods have revolutionized the ability to functionalize the pyrimidine ring with precision and efficiency. The rise of C-H activation techniques promises even more sustainable and streamlined synthetic routes in the future.[30] For the medicinal chemist, a thorough understanding of this diverse synthetic toolbox is essential for the rational design and rapid development of novel therapeutic agents. As new catalysts and methodologies emerge, the possibilities for creating complex and highly functionalized pyrimidine derivatives will only continue to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. redalyc.org [redalyc.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 18. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 29. research.rug.nl [research.rug.nl]
- 30. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond mere instruction to explain the scientific reasoning behind each procedural step, ensuring a self-validating system of laboratory safety.
Part 1: Hazard Assessment and Essential Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.[1]
Hazard Profile Summary:
| Hazard Statement | GHS Classification | Description | Implication for Handling & Disposal |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke when handling.[1] Waste must be securely contained to prevent accidental exposure. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. | Direct skin contact must be prevented through appropriate PPE.[1] Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste. |
| H319 | Serious Eye Irritation (Category 2) | Causes serious eye irritation. | Direct eye contact can cause significant damage.[1] Chemical safety goggles or a face shield are mandatory. |
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is the minimum requirement for any procedure involving the handling or disposal of this compound:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a full-face shield.[2][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4][5]
-
Body Protection: A laboratory coat is required to protect skin and clothing. Ensure it is fully buttoned.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Engineering Controls: The Primary Line of Defense
All handling and preparation for the disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] This engineering control is fundamental to minimizing the risk of inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Part 2: The Core Principle: Hazardous Waste Management
The single most important directive for this compound, as indicated by its safety data sheet, is P501: Dispose of contents/container to an approved waste disposal plant .[1] This unambiguously classifies this compound and its associated waste as hazardous.
Critical Imperatives:
-
DO NOT dispose of this chemical down the drain.[6][7] As a carboxylic acid, it can affect the pH of wastewater, and its environmental fate is not well-documented.[8]
-
DO NOT dispose of this chemical or its contaminated materials in the regular solid waste trash.[3][6]
-
DO NOT mix this waste with incompatible chemicals. As an organic acid, it must be segregated from bases, oxidizing agents, and reactive metals.[9][10]
All waste streams containing this compound must be collected and managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic process for the safe collection and temporary storage of waste generated from this compound.
Waste Segregation and Containerization
Proper segregation is the foundation of safe chemical waste management, preventing dangerous reactions within a waste container.[4]
-
Designate a Waste Container: Select a dedicated, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[4][9] High-density polyethylene (HDPE) containers are a suitable choice. Avoid steel containers for acidic waste.[9][11]
-
Label the Container: Immediately affix a hazardous waste label to the container. The label must include:
-
Collect Waste Streams:
-
Solid Waste: Collect unreacted solid compound, contaminated weigh paper, and other solid materials in the designated container.
-
Liquid Waste: Collect solutions containing the compound in the designated container. Do not mix with other waste streams unless their compatibility has been verified.[2]
-
Contaminated Sharps: Any needles, broken glass, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[2]
-
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories must establish a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][12]
-
Containment: Keep the waste container securely closed except when actively adding waste.[7] Store the container within a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly bases and oxidizers.[9][10]
-
Volume Limits: An SAA can hold up to 55 gallons of waste, although it is best practice to arrange for pickup long before this volume is reached.[12]
Arranging for Final Disposal
-
Contact EHS: Once the container is full or you are approaching your institution's time limit for storage in an SAA (often up to one year for partially filled containers), contact your EHS department to schedule a waste pickup.[4][9]
-
Documentation: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation. This is a key requirement for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[4][6]
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[13]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.[13]
-
Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 1.1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][13] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[4][13]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, per your site's specific protocol.[4]
Part 5: Empty Container Disposal
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.
-
Triple Rinse: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[3][4]
-
Collect Rinsate: Crucially, all rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste in your designated container.[3][4]
-
Deface Label: After the triple-rinse procedure, the original manufacturer's label must be completely defaced or removed.[3]
-
Final Disposal: Once the container is triple-rinsed and the label is defaced, it can typically be discarded as regular non-hazardous waste (e.g., broken glass box or recycling, depending on the material). Consult your EHS department for specific institutional policies.
Part 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
